B1579203 Cbz-3,4-Dimethy-L-Phenylalanine

Cbz-3,4-Dimethy-L-Phenylalanine

Cat. No.: B1579203
M. Wt: 327.44
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3,4-Dimethy-L-Phenylalanine is a useful research compound. Molecular weight is 327.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

327.44

Origin of Product

United States

Foundational & Exploratory

Cbz-3,4-dimethyl-L-phenylalanine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Structural Anatomy, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

Cbz-3,4-dimethyl-L-phenylalanine (Cbz-3,4-Me₂-Phe-OH) is a specialized, non-canonical amino acid building block used primarily in the synthesis of therapeutic peptides and peptidomimetics.[1][2] Structurally, it consists of an L-phenylalanine scaffold modified with two methyl groups at the meta and para positions of the phenyl ring, with the


-amine protected by a benzyloxycarbonyl (Cbz or Z) group.

This molecule serves two critical functions in drug design:

  • Pharmacological Modulation: The 3,4-dimethyl substitution significantly increases lipophilicity and steric bulk compared to native phenylalanine, enhancing hydrophobic interactions within receptor binding pockets (e.g., GPCRs) and improving metabolic stability against proteolysis.

  • Synthetic Utility: The Cbz group provides "orthogonal" protection, stable to acidic conditions (TFA) used to cleave Boc groups, yet removable via catalytic hydrogenolysis (

    
    /Pd) or strong acid (HBr/AcOH).[3]
    
Part 1: Structural Anatomy & Physicochemical Properties

The distinct behavior of this building block stems from the interplay between its protecting group and its side-chain modification.

Chemical Identity[1][2]
  • IUPAC Name: (2S)-2-(benzyloxycarbonylamino)-3-(3,4-dimethylphenyl)propanoic acid

  • Molecular Formula:

    
     (Protected) / 
    
    
    
    (Core Amino Acid)
  • Core CAS (Free Acid): 142995-28-6[1]

  • Stereochemistry: L-configuration (

    
     at the 
    
    
    
    -carbon)
Visualization

The following diagram illustrates the functional zones of the molecule.

Cbz_Structure Cbz Cbz Group (Benzyloxycarbonyl) Backbone Alpha-Carbon Backbone (L-Configuration) Cbz->Backbone Protects Amine (Acid Stable) Ring Phenyl Ring (Aromatic Scaffold) Backbone->Ring Side Chain MeGroups 3,4-Dimethyl Substitution (Hydrophobic/Steric Modulator) Ring->MeGroups Meta/Para Positions

Figure 1: Functional decomposition of Cbz-3,4-dimethyl-L-phenylalanine. The Cbz group (Red) protects the amine, while the dimethyl groups (Green) alter the electronic and steric profile of the aromatic ring.

Physicochemical Impact Table
PropertyNative L-Phe3,4-Dimethyl-L-PheImpact on Drug Design
LogP (Lipophilicity) ~1.38~2.1 - 2.4Enhanced membrane permeability; stronger hydrophobic burial in receptor pockets.
Steric Volume StandardHighRestricts conformational freedom; induces "lock-and-key" fit; blocks protease access.
Electronic Effect NeutralElectron-RichThe methyl groups are weak electron donors (+I effect), increasing electron density in the

-system, potentially strengthening cation-

interactions.
Part 2: Synthetic Pathways[1][4][5][6]

The synthesis of Cbz-3,4-dimethyl-L-phenylalanine generally proceeds in two phases: the construction of the chiral amino acid core, followed by N-terminal protection.

Workflow Logic
  • Core Synthesis: Since 3,4-dimethyl-L-phenylalanine is not naturally occurring, it is synthesized via the Erlenmeyer Azlactone method (classic) or Enzymatic Resolution (high enantiopurity).

  • Protection: The free amino acid is reacted with Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Synthesis_Workflow Start 3,4-Dimethylbenzaldehyde Azlactone Azlactone Formation (Hippuric Acid + Ac2O) Start->Azlactone Hydrolysis Ring Opening (NaOH) Azlactone->Hydrolysis Reduction Enantioselective Hydrogenation (Chiral Rh Catalyst) OR Enzymatic Resolution Hydrolysis->Reduction FreeAA 3,4-Dimethyl-L-Phenylalanine (Free Amine) Reduction->FreeAA Protection Cbz Protection (Cbz-Cl + NaHCO3) FreeAA->Protection Final Cbz-3,4-dimethyl-L-Phe Protection->Final

Figure 2: Synthetic route from aldehyde precursor to protected amino acid.

Part 3: Experimental Protocols

These protocols are designed for research-grade synthesis and validation.

Protocol A: Cbz Protection (Schotten-Baumann Conditions)

Objective: Install the Cbz group on the free amino acid 3,4-dimethyl-L-phenylalanine.

Reagents:

  • 3,4-Dimethyl-L-phenylalanine (1.0 eq)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Hydroxide (NaOH) (2M solution) or Sodium Bicarbonate (

    
    )
    
  • Solvent: Water/Dioxane (1:1 v/v) or Water/THF

Step-by-Step:

  • Dissolution: Dissolve the amino acid in the base solution (NaOH or

    
    ) at 
    
    
    
    . Ensure pH is maintained
    
    
    .
  • Addition: Add Cbz-Cl dropwise over 30 minutes while stirring vigorously. The reaction is exothermic; maintain temperature

    
     to prevent hydrolysis of Cbz-Cl.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with ninhydrin; free amine disappears).

  • Workup: Wash the aqueous layer with diethyl ether (removes unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 1N HCl. The product should precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate in vacuo.
  • Validation:

    
     NMR should show the characteristic benzyl protons (singlet/doublet at ~5.1 ppm) and the aromatic protons of the Cbz group (7.3 ppm).
    
Protocol B: Deprotection (Catalytic Hydrogenolysis)

Objective: Remove the Cbz group to liberate the amine for peptide coupling.

Mechanism:


 cleaves the benzylic C-O bond, generating toluene and a carbamic acid intermediate which spontaneously decarboxylates.[4]

Reagents:

  • Pd/C (10% wt loading)[5]

  • Hydrogen gas (

    
    ) (balloon pressure)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Preparation: Dissolve Cbz-3,4-dimethyl-L-Phe in MeOH under nitrogen.

  • Catalyst Addition: Carefully add 10 wt% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with

    
     and stir under a hydrogen balloon for 1–4 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Evaporate the solvent. The residue is the free amino acid or peptide fragment.

Part 4: Medicinal Chemistry Implications[1][5][8][9][10]

The inclusion of 3,4-dimethyl-L-phenylalanine in a peptide sequence is rarely accidental; it is a deliberate strategy to optimize Structure-Activity Relationships (SAR).

1. Metabolic Stability (The "Steric Shield")

Native phenylalanine is a primary target for chymotrypsin-like proteases. The addition of methyl groups at the 3 and 4 positions creates steric hindrance that impedes the enzyme's active site from effectively processing the peptide bond. This is particularly useful in extending the half-life of GLP-1 analogs and opioid peptides .

2. Receptor Selectivity (Opioid & GPCRs)

Research into opioid peptides (e.g., enkephalin analogs) has shown that ring-substituted phenylalanines can drastically alter selectivity between


 (mu) and 

(delta) opioid receptors.[6]
  • The 3,4-dimethyl motif creates a wider, more hydrophobic profile.

  • If a receptor pocket is narrow, this modification abolishes binding (negative selection).

  • If the pocket has a hydrophobic auxiliary sub-site, affinity increases (positive selection).

3. Orthogonality in Synthesis

The Cbz group allows this residue to be introduced early in a convergent synthesis strategy.

  • Scenario: You are synthesizing a peptide with an acid-labile side chain (e.g., a glycosylated residue).

  • Strategy: You cannot use Boc chemistry (requires TFA). You use Cbz protection for the backbone, removing it with neutral hydrogenolysis, preserving the acid-sensitive glycan.

References
  • PubChem. 3,4-Dimethyl-L-phenylalanine (Compound).[1] National Library of Medicine. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[7] 5th Edition. John Wiley & Sons. (Authoritative source for Cbz protection/deprotection mechanisms). [Link][8]

  • Okada, Y., et al. (2001). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. (Demonstrates the utility of dimethyl-Phe derivatives in SAR). [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide chemistry, I frequently encounter project delays stemming from ambiguous chemical nomenclature. In the synthesis of peptidomimetics, the incorporation of unnatural amino acids like 3,4-dimethyl-L-phenylalanine is a critical strategy for enhancing proteolytic stability and restricting rotameric conformations to optimize receptor binding affinity. However, procuring the exact protected derivative—specifically, Cbz-3,4-dimethyl-L-phenylalanine—requires rigorous verification. This whitepaper details the causality behind utilizing exact CAS Registry Numbers, the structural rationale for this specific derivative, and a self-validating experimental protocol for its integration into solution-phase peptide synthesis.

Structural Rationale and the Logic of CAS Verification

The compound (Molecular Formula: C19H21NO4, MW: 327.37 g/mol )[1] consists of a core L-phenylalanine scaffold modified with two distinct functional groups:

  • 3,4-Dimethyl Substitution: The addition of methyl groups at the meta and para positions of the phenyl ring increases the lipophilicity of the side chain. This steric bulk restricts the

    
     and 
    
    
    
    dihedral angles, locking the amino acid into specific conformational states that often enhance binding affinity in Structure-Activity Relationship (SAR) studies.
  • Cbz (Carboxybenzyl) Protection: The N-terminal Cbz group is highly stable to the acidic conditions used to remove Boc groups and the mild basic conditions used to remove Fmoc groups. This orthogonality makes it indispensable for complex, multi-step solution-phase syntheses or specialized Solid-Phase Peptide Synthesis (SPPS).

The Danger of Nomenclature Ambiguity Searching chemical databases by name alone frequently yields positional isomers (e.g., 2,4-dimethyl vs. 3,4-dimethyl), enantiomers (D- vs. L-), or entirely different functionalizations (e.g.,, where the methyl groups are on the amine, not the ring)[2]. Relying strictly on the CAS number ensures absolute fidelity in procurement and prevents catastrophic synthetic failures.

Quantitative Comparison of Phenylalanine Derivatives

To illustrate the necessity of CAS-based procurement, the following table summarizes related derivatives that are commonly confused during database queries.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Primary Application
Cbz-3,4-dimethyl-L-phenylalanine 1270290-55-5 C19H21NO4327.37Orthogonal solution-phase peptide synthesis[1]
Fmoc-3,4-dimethyl-L-phenylalanine1217620-19-3C26H25NO4415.49Standard Fmoc-based SPPS[3]
3,4-Dimethyl-L-phenylalanine (Unprotected)142995-28-6C11H15NO2193.24Biological assays / Precursor synthesis[4]
N,N-Dimethyl-L-phenylalanine17469-89-5C11H15NO2193.24N-terminal capping / SAR lipophilicity[5]
Experimental Protocol: Self-Validating Solution-Phase Coupling

When coupling Cbz-3,4-dimethyl-L-phenylalanine to a growing peptide chain, the steric hindrance imparted by the bulky aromatic side chain necessitates highly efficient coupling reagents. The following protocol utilizes HATU and DIEA to drive the reaction to completion, incorporating self-validating Quality Control (QC) checkpoints.

Step-by-Step Methodology:

  • Preparation and Activation:

    • Dissolve 1.0 equivalent (eq) of Cbz-3,4-dimethyl-L-phenylalanine (CAS: 1270290-55-5) and 1.1 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere.

    • Causality: HATU is chosen over standard carbodiimides (like DCC or EDC) because the HOAt leaving group generated by HATU is highly reactive, overcoming the steric bulk of the 3,4-dimethylphenyl moiety. The 0 °C initialization prevents epimerization of the L-stereocenter.

  • Amine Addition:

    • Add 2.5 eq of N,N-Diisopropylethylamine (DIEA) to the mixture, followed immediately by 1.0 eq of the free-amine peptide component.

    • Causality: DIEA acts as a non-nucleophilic base to deprotonate the incoming amine and facilitate the formation of the active ester without competing for the electrophilic carbonyl.

  • Reaction Monitoring (Self-Validation Checkpoint 1):

    • Stir the reaction at room temperature for 2 hours.

    • Perform LC-MS analysis. The protocol is self-validating: the disappearance of the starting amine mass and the appearance of the [M+H]+ peak corresponding to the Cbz-protected product confirms successful coupling. If unreacted amine remains, add an additional 0.2 eq of HATU/DIEA.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), and wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the purified intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).

    • Purge the flask with H₂ gas and stir vigorously at room temperature for 4 hours.

    • Causality: Hydrogenolysis selectively cleaves the Cbz group to yield a volatile byproduct (toluene and CO₂), leaving the newly formed peptide bond and the 3,4-dimethylphenyl side chain completely intact.

  • Final Verification (Self-Validation Checkpoint 2):

    • Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate and verify the free amine product via High-Performance Liquid Chromatography (HPLC) and ¹H-NMR.

Visualizing the Workflow and Chemical Logic

The successful integration of this unnatural amino acid relies on a strict sequence of verification and orthogonal chemistry. The diagrams below map the procedural workflow and the mechanistic logic of the synthesis.

Workflow A CAS Search (1270290-55-5) B QC Verification (HPLC/NMR) A->B C Peptide Coupling (HATU/DIEA) B->C D Cbz Deprotection (H2, Pd/C) C->D E SAR Evaluation D->E

Workflow for the procurement, verification, and synthetic integration of CAS 1270290-55-5.

ChemLogic N1 Cbz-3,4-dimethyl-L-Phe Sterically hindered N3 Intermediate Cbz-Protected Peptide N1->N3 Amine + DMF N2 Coupling Reagent HATU + DIEA N2->N3 Activation N4 Deprotection Pd/C, H2 gas N3->N4 LC-MS Verified N5 Product Free N-terminal Peptide N4->N5 Cleavage of Cbz

Mechanistic logic for coupling and orthogonal deprotection of Cbz-protected amino acids.

Conclusion

The precision required in modern peptidomimetic drug design leaves no room for ambiguity in chemical sourcing. By anchoring procurement to the exact CAS Registry Number (1270290-55-5) and employing self-validating, highly efficient coupling protocols, researchers can seamlessly integrate Cbz-3,4-dimethyl-L-phenylalanine into their synthetic pipelines. This ensures that the intended steric and lipophilic modifications are accurately translated into the final therapeutic candidate.

References
  • PubChem. "3,4-Dimethyl-L-phenylalanine | C11H15NO2 | CID 18633117". National Center for Biotechnology Information. Retrieved from:[Link]

Sources

molecular weight of Cbz-3,4-dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-3,4-dimethyl-L-phenylalanine (CAS: 1270290-55-5) is a specialized non-canonical amino acid derivative used primarily in the synthesis of protease-resistant peptides and peptidomimetics. By combining the steric bulk and hydrophobicity of the 3,4-dimethyl-substituted phenyl ring with the robust Benzyloxycarbonyl (Cbz or Z) protecting group, this compound serves as a critical building block for modulating receptor binding affinity and improving the pharmacokinetic profile of therapeutic candidates.

This guide provides a definitive analysis of its molecular weight, physicochemical properties, synthesis pathways, and handling protocols, designed for researchers in medicinal chemistry and drug development.

Physicochemical Specifications

The precise characterization of Cbz-3,4-dimethyl-L-phenylalanine is essential for stoichiometry calculations in solid-phase peptide synthesis (SPPS) and analytical quality control.

Key Data Table
PropertySpecification
Compound Name N-Benzyloxycarbonyl-3,4-dimethyl-L-phenylalanine
Common Abbreviations Cbz-3,4-dimethyl-Phe-OH; Z-3,4-Me2-Phe-OH
CAS Number 1270290-55-5
Molecular Formula C₁₉H₂₁NO₄
Average Molecular Weight 327.38 g/mol
Monoisotopic Mass 327.1471 Da
Chirality L-isomer (S-configuration)
Physical State White to off-white amorphous powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in Water
Molecular Weight Calculation

To ensure accuracy in high-resolution mass spectrometry (HRMS), the molecular weight is calculated using both standard atomic weights (for general lab use) and monoisotopic masses (for mass spec validation).

Formula: C₁₉H₂₁NO₄

A. Average Molecular Weight (Standard Stoichiometry)

  • Carbon (19 × 12.011): 228.209

  • Hydrogen (21 × 1.008): 21.168

  • Nitrogen (1 × 14.007): 14.007

  • Oxygen (4 × 15.999): 63.996

  • Total: 327.38 g/mol

B. Monoisotopic Mass (HRMS Target)

  • ¹²C (19 × 12.00000): 228.00000

  • ¹H (21 × 1.00783): 21.16443

  • ¹⁴N (1 × 14.00307): 14.00307

  • ¹⁶O (4 × 15.99491): 63.97964

  • Total: 327.1471 Da

Technical Note: When analyzing this compound via ESI-MS in positive mode, look for the protonated adduct [M+H]⁺ at 328.15 Da or the sodium adduct [M+Na]⁺ at 350.14 Da .

Structural Analysis & Visualization

The structural integrity of Cbz-3,4-dimethyl-L-phenylalanine relies on the stability of the carbamate linkage (Cbz) and the specific regiochemistry of the methyl groups on the phenyl ring.

Structural Components[3]
  • Core Scaffold: L-Phenylalanine backbone providing the chiral center (S-configuration).

  • Side Chain Modification: 3,4-Dimethyl substitution on the phenyl ring increases lipophilicity and restricts conformational freedom compared to native Phenylalanine.

  • N-Terminus Protection: The Benzyloxycarbonyl (Cbz) group protects the amine, preventing polymerization during carboxyl activation. It is stable to TFA (acid) but cleaved by hydrogenolysis (H₂/Pd) or strong acids like HBr/AcOH or HF.

Structural Diagram

The following diagram illustrates the logical assembly of the molecule from its functional groups.

Structure Cbz Cbz Group (Benzyloxycarbonyl) Amine Amine Nitrogen (-NH-) Cbz->Amine Carbamate Linkage AlphaCarbon Alpha Carbon (Chiral Center) Amine->AlphaCarbon Carboxyl Carboxyl Group (-COOH) AlphaCarbon->Carboxyl SideChain 3,4-Dimethylphenyl Side Chain AlphaCarbon->SideChain Beta-Carbon Linker

Figure 1: Functional decomposition of Cbz-3,4-dimethyl-L-phenylalanine.

Synthesis & Characterization Protocol

While often sourced commercially, the synthesis of Cbz-3,4-dimethyl-L-phenylalanine is a standard procedure in medicinal chemistry labs requiring custom analogs.

Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis typically starts from the unprotected amino acid 3,4-dimethyl-L-phenylalanine (CAS: 142995-28-6).

Reagents:

  • Starting Material: 3,4-Dimethyl-L-phenylalanine[1][2][3][4]

  • Protecting Agent: Benzyl chloroformate (Cbz-Cl)

  • Base: NaOH or NaHCO₃ (to maintain pH > 9)

  • Solvent System: Water/Dioxane or Water/THF (1:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,4-dimethyl-L-phenylalanine in 1N NaOH (2 equivalents) and cool to 0°C.

  • Addition: Dropwise add Benzyl chloroformate (1.1 equivalents) while simultaneously adding 1N NaOH to maintain pH between 9-10.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 2-4 hours.

  • Workup: Wash the aqueous layer with diethyl ether (to remove unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 1N HCl.

  • Extraction: Extract the precipitated product into Ethyl Acetate (EtOAc).

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthesis Start Start: 3,4-Dimethyl-L-Phe (CAS: 142995-28-6) Step1 Dissolve in NaOH/H2O Cool to 0°C Start->Step1 Step2 Add Cbz-Cl (Dropwise) Maintain pH 9-10 Step1->Step2 Step3 Acidify to pH 2 (Precipitate Product) Step2->Step3 Reaction Complete Step4 Extract with EtOAc Dry & Concentrate Step3->Step4 End Final Product: Cbz-3,4-dimethyl-L-Phe Step4->End

Figure 2: Synthesis pathway via Schotten-Baumann protection.

Quality Control (QC)
  • HPLC: Purity > 98% (214 nm / 254 nm).

  • 1H NMR (DMSO-d6): Confirm aromatic protons (3H from core, 5H from Cbz), methyl singlets (~2.2 ppm), and alpha-proton signal.

  • Mass Spec: Confirm [M+H]⁺ = 328.15.

Applications in Drug Discovery[8][9]

The incorporation of Cbz-3,4-dimethyl-L-phenylalanine into peptide sequences offers distinct advantages over canonical phenylalanine.

  • Hydrophobic Packing: The two methyl groups at the 3 and 4 positions significantly increase the buried surface area, enhancing binding affinity in hydrophobic pockets of receptors (e.g., GPCRs).

  • Conformational Constraint: The steric bulk restricts the rotation of the side chain (

    
     and 
    
    
    
    angles), potentially locking the peptide into a bioactive conformation.
  • Proteolytic Stability: Non-canonical side chains are often unrecognized by endogenous proteases (like chymotrypsin), extending the half-life of the peptide in vivo.

Handling & Storage

To maintain the integrity of the Cbz group and preventing racemization:

  • Storage: Store at +2°C to +8°C (desiccated). For long-term storage, -20°C is preferred.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent oxidation, although the Cbz group is relatively stable to air.

  • Stability: Stable in acidic conditions (TFA). Unstable in strongly basic conditions or in the presence of hydrogen gas with a catalyst.

References

  • PubChem. (2025).[5][4] 3,4-Dimethyl-L-phenylalanine (Unprotected Core Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Executive Summary: The Strategic Value of Cbz-3,4-dimethyl-Phe

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Cbz-3,4-dimethyl-L-Phenylalanine

In the landscape of modern peptide therapeutics, the incorporation of non-canonical amino acids is a critical strategy to overcome the limitations of natural peptides—namely, rapid proteolytic degradation and poor membrane permeability. Cbz-3,4-dimethyl-L-phenylalanine (N-benzyloxycarbonyl-3,4-dimethyl-L-phenylalanine) represents a specialized, high-value building block that addresses these challenges through two primary mechanisms:

  • Hydrophobic Packing & Receptor Affinity: The 3,4-dimethyl substitution on the phenyl ring significantly increases lipophilicity (LogP) and steric bulk compared to native Phenylalanine. This allows for tighter binding in hydrophobic pockets of target receptors (e.g., GPCRs, Kinases) by filling void spaces that native Phe cannot.

  • Metabolic Stability: The methyl groups at the 3 and 4 positions sterically hinder enzymatic access and block potential metabolic oxidation sites on the aromatic ring, extending the half-life of the therapeutic agent.

  • Orthogonal Protection: The Cbz (Carboxybenzyl) group provides robust N-terminal protection that is stable to acidic (TFA) and basic (Piperidine) conditions used in standard SPPS, making it ideal for solution-phase synthesis or as a permanent N-terminal cap in solid-phase strategies.

Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name N-Benzyloxycarbonyl-3,4-dimethyl-L-phenylalanine
Common Abbreviation Cbz-3,4-dimethyl-Phe; Z-3,4-Me2-Phe
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.38 g/mol
CAS Number (Free Acid) 142995-28-6 (Reference for core structure)
Chirality L-Enantiomer (S-configuration)
Solubility Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Water
pKa (COOH) ~3.8 (Estimated based on Phe derivatives)
LogP ~3.5 (Predicted; significantly more hydrophobic than Phe)

Structural Insight: The 3,4-dimethyl motif creates a rigid, electron-rich aromatic system. Unlike halogenated derivatives (e.g., 4-Cl-Phe), the methyl groups are electron-donating, which can influence


 stacking interactions within the receptor binding site.

Synthesis Workflow: From Precursor to Protected Building Block

The synthesis of Cbz-3,4-dimethyl-Phe typically follows a convergent route starting from 3,4-dimethylbenzaldehyde. The pathway ensures the preservation of chirality and the efficient installation of the Cbz group.

Synthesis Logic Diagram

G Start 3,4-Dimethylbenzaldehyde Step1 Erlenmeyer Azlactone Synthesis Start->Step1 + N-Acetylglycine Inter1 Azlactone Intermediate Step1->Inter1 Step2 Hydrolysis & Reduction Inter1->Step2 H+/H2O, then H2/Pd Inter2 Racemic 3,4-Dimethyl-Phe Step2->Inter2 Step3 Enzymatic Resolution (Acylase I) Inter2->Step3 Core L-3,4-Dimethyl-Phe (Free Acid) Step3->Core Yields Pure L-Isomer Step4 Schotten-Baumann Reaction (Cbz-Cl) Core->Step4 + Cbz-Cl / NaHCO3 Final Cbz-3,4-dimethyl-L-Phe Step4->Final

Figure 1: Chemo-enzymatic synthesis pathway for high-purity Cbz-3,4-dimethyl-L-Phe.

Technical Protocols

Protocol A: Cbz-Protection of 3,4-Dimethyl-L-Phenylalanine

Objective: To install the Cbz protecting group on the free amino acid for use in peptide synthesis. This protocol uses Schotten-Baumann conditions to minimize racemization.

Reagents:

  • L-3,4-Dimethylphenylalanine (1.0 eq)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Hydroxide (NaOH) (2M aqueous solution)

  • Sodium Bicarbonate (NaHCO₃) (Solid)

  • Dioxane or Acetone (Solvent)

  • Hydrochloric Acid (HCl) (1M and 6M)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-3,4-dimethylphenylalanine (10 mmol) in 2M NaOH (10 mL) and water (10 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Simultaneously add Benzyl chloroformate (11 mmol) and 2M NaOH (6 mL) dropwise over 30 minutes. Critical: Maintain pH between 9-10. If pH drops, the amine becomes protonated and unreactive; if pH is too high (>12), hydrolysis of Cbz-Cl competes.

  • Reaction: Stir the mixture vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5).

  • Work-up:

    • Wash the alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted Cbz-Cl and byproducts.

    • Acidify the aqueous layer carefully with 6M HCl to pH 2.0 while stirring at 0°C. The product should precipitate as a white solid or oil.

    • Extract the product into Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl, water, and Brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to obtain pure Cbz-3,4-dimethyl-Phe.

Protocol B: Usage in Peptide Coupling (Solution Phase)

Objective: Coupling Cbz-3,4-dimethyl-Phe to a free amine (e.g., H-Pro-OMe).

Reagents:

  • Cbz-3,4-dimethyl-Phe (1.0 eq)

  • Amine Component (1.0 eq)[2]

  • EDC.HCl (1.1 eq) / HOBt (1.1 eq)

  • DIPEA (2.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve Cbz-3,4-dimethyl-Phe and HOBt in anhydrous DMF.

  • Cool to 0°C. Add EDC.HCl and stir for 15 minutes to activate the carboxyl group.

  • Add the Amine Component and DIPEA.

  • Stir at RT for 12-18 hours.

  • Note: The 3,4-dimethyl steric bulk may slow down coupling. If monitoring shows incomplete reaction, switch to stronger coupling agents like HATU or PyBOP .

Application in Drug Discovery: SAR & Case Studies

Cbz-3,4-dimethyl-Phe is particularly effective in optimizing Kinase Inhibitors and GPCR Ligands .

Case Study: Optimizing Hydrophobic Interactions in Orexin Antagonists

Research into Orexin receptor antagonists has shown that replacing a native Phenylalanine with 3,4-dimethyl-Phe can significantly enhance potency.

  • Mechanism: The Orexin receptor contains a lipophilic pocket that is not fully occupied by the native benzyl side chain.

  • Modification: Introduction of the 3,4-dimethyl group fills this pocket (increasing van der Waals contact).

  • Result: The Cbz-protected derivative allows for the synthesis of analogues where the N-terminus is capped, preventing degradation by aminopeptidases.

Comparative Data: Native vs. Modified Phe

Amino Acid ResidueRelative HydrophobicityMetabolic Stability (t½ in microsomes)Receptor Affinity (Ki, nM)
L-Phe 1.0 (Baseline)< 30 min45
L-Tyr 0.8 (Less)< 20 min120
3,4-Dimethyl-Phe 2.4 (High) > 120 min 8

Table 1: Impact of 3,4-dimethyl substitution on pharmacological parameters (Hypothetical data based on typical SAR trends for this class).

Quality Control & Analytical Standards

To ensure the integrity of your experiments, the synthesized Cbz-3,4-dimethyl-Phe must meet the following criteria:

  • HPLC Purity: >98% (Reverse Phase C18, Gradient H₂O/MeCN + 0.1% TFA).

    • Retention Time: Will be significantly longer than Cbz-Phe due to methyl groups.

  • ¹H NMR (DMSO-d₆):

    • δ 7.2-7.4 (m, 5H): Cbz aromatic protons.

    • δ 6.9-7.0 (m, 3H): 3,4-dimethylphenyl aromatic protons.

    • δ 5.0 (s, 2H): Benzyl CH₂ of Cbz.

    • δ 2.15-2.20 (s, 6H): Two methyl singlets (3-Me, 4-Me).

  • Mass Spectrometry (ESI): [M+H]⁺ = 328.4 Da; [M+Na]⁺ = 350.4 Da.

References

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. (2011). Describes general Cbz-protection and methylation strategies for phenylalanine derivatives.

  • Discovery of benzyl carbamate inhibitors of coronavirus M enzymes. ResearchGate. (2021). Details the use of N-Cbz-L-phenylalanine derivatives in protease inhibitor design.

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu. MDPI Processes. (2021). Provides kinetic data and protocols for coupling Cbz-protected amino acids.[3]

  • PubChem Compound Summary for 3,4-Dimethyl-L-phenylalanine. National Library of Medicine. (2025). Core chemical data for the parent amino acid.[4][1][3]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. (2024). Comprehensive review of Cbz protection and deprotection methodologies.

Sources

Steric Control in Peptidomimetics: A Technical Guide to Cbz-Protected Dimethyl Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis, protection, and incorporation of Cbz-protected dimethyl phenylalanine (Dmp) analogs —specifically the sterically demanding 2,6-dimethyl and 3,5-dimethyl variants. These non-canonical amino acids are critical in medicinal chemistry for restricting peptide bond rotation, enhancing metabolic stability against proteases, and tuning receptor selectivity (particularly in opioid ligands like enkephalins and endomorphins).

The focus here is technical execution: overcoming the significant steric barriers imposed by the methyl groups during peptide coupling and leveraging the orthogonality of the Benzyloxycarbonyl (Cbz) group in complex synthesis strategies.

Part 1: Structural Rationale & Chemical Space

The "Orthogonal Lock"

The introduction of methyl groups onto the phenyl ring of phenylalanine creates a "molecular lock."

  • 2,6-Dimethylphenylalanine (2,6-Dmp): Forces the aromatic ring into a perpendicular orientation relative to the peptide backbone due to steric clash with the amide hydrogen and carbonyl oxygen. This is often used to freeze bioactive conformations.

  • 3,5-Dimethylphenylalanine: Increases hydrophobicity and bulk without the severe rotational restriction of the 2,6-analog, useful for filling large hydrophobic pockets in receptors.

Why Cbz Protection?

While Fmoc is standard for Solid Phase Peptide Synthesis (SPPS), Cbz (Z) offers specific advantages for these analogs:

  • Acid Stability: Cbz is stable to TFA, allowing for the synthesis of acid-sensitive side chains or fragment condensation strategies where Boc/tBu groups are removed while keeping the N-terminus protected.

  • No Base Sensitivity: Unlike Fmoc, Cbz is immune to secondary amines (piperidine), preventing premature deprotection during convergent synthesis.

  • Crystallinity: Cbz-protected amino acids often crystallize better than their Fmoc counterparts, aiding in the purification of these expensive, custom-synthesized building blocks.

Part 2: Synthetic Architecture (Upstream)

Synthesis of the core amino acid is the first bottleneck. We prioritize the 2,6-Dmp scaffold due to its high value and synthetic difficulty.

Route A: Modern C-H Activation (Direct Methylation)

Recent advances utilize Palladium-catalyzed C-H activation to install methyl groups directly onto protected phenylalanine precursors. This avoids the need for pre-functionalized aryl halides.

  • Substrate: N-protected Phenylalanine (often directed by a picolinamide auxiliary).

  • Catalyst: Pd(OAc)₂.

  • Methyl Source: Methyl boronic acid or similar alkyl donors.

  • Mechanism: The auxiliary directs the Pd to the ortho-position, facilitating oxidative addition and reductive elimination of the methyl group.

Route B: The "Classic" Acetamidoacrylate Route

For bulk scale-up where chiral resolution is feasible.

  • Precursor: 2-Iodo-m-xylene is reacted with methyl 2-acetamidoacrylate (Heck reaction or Stille coupling).

  • Hydrogenation: Asymmetric hydrogenation using Rh(COD) with a chiral phosphine ligand (e.g., DIPAMP) establishes the L-configuration.

  • Hydrolysis: Removal of the ester and acetyl groups yields the free amino acid.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Starting Material (2-Iodo-m-xylene) Coupling Pd-Catalyzed Coupling (Methyl 2-acetamidoacrylate) Start->Coupling Heck/Stille AsymHydro Asymmetric Hydrogenation (Rh-Chiral Catalyst) Coupling->AsymHydro H2, 50 psi FreeAA L-2,6-Dmp Core AsymHydro->FreeAA Hydrolysis Protection Schotten-Baumann (Cbz-Cl + Na2CO3) FreeAA->Protection Protection Final Cbz-L-2,6-Dmp Protection->Final

Caption: Synthesis of Cbz-protected 2,6-dimethylphenylalanine via asymmetric hydrogenation.

Part 3: Peptide Assembly & Coupling Dynamics

This is the critical failure point. The methyl groups at the 2,6-positions shield the nucleophilic amine (if N-terminal) or the activated carboxylate (if C-terminal). Standard EDC/HOBt or HBTU couplings will fail or proceed with <10% yield.

The Steric Wall Solution
  • Reagent Choice:

    • HATU / HOAt: The 7-aza linkage in HOAt creates a "neighboring group effect" via pyridine nitrogen, accelerating the reaction rate by ~10x over HOBt.

    • COMU: A newer morpholino-uronium reagent that often surpasses HATU in difficult couplings and is safer (non-explosive).

    • Acid Fluorides: For extremely hindered cases (e.g., coupling Dmp to Dmp), converting the carboxylic acid to an acid fluoride (using TFFH or cyanuric fluoride) is the "nuclear option."

  • Solvent & Temperature:

    • Use NMP (N-methylpyrrolidone) instead of DMF for better swelling and solvation of hindered chains.

    • Microwave Assistance: Heating to 50-75°C significantly improves kinetics, though Cbz stability must be monitored (usually stable up to 100°C for short bursts).

Visualization: Coupling Decision Logic

CouplingLogic Start Coupling Cbz-2,6-Dmp CheckSteric Is the Acceptor Amine Hindered? (e.g., N-Me, Alpha-Me) Start->CheckSteric Standard Use HATU / HOAt / DIEA (2x Coupling, 2h) CheckSteric->Standard No (Primary Amine) Extreme Extreme Steric Clash CheckSteric->Extreme Yes (N-Methyl/Bulky) AcidFluoride Convert to Acid Fluoride (TFFH or Cyanuric Fluoride) Extreme->AcidFluoride Microwave Microwave Assist (50°C, 15 min) Extreme->Microwave

Caption: Decision matrix for coupling sterically hindered dimethyl phenylalanine analogs.

Part 4: Validated Protocols

Protocol 1: Cbz Protection (Schotten-Baumann)

Use this to protect the free amino acid core.[1]

  • Dissolution: Dissolve L-2,6-dimethylphenylalanine (1.0 equiv) in 1M NaOH (2.2 equiv) and cool to 0°C.

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise over 30 minutes. Note: Vigorous stirring is essential as the reaction is biphasic.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor pH; maintain >10 by adding small aliquots of NaOH if necessary.

  • Workup:

    • Extract aqueous layer with Et₂O (removes unreacted Cbz-Cl).

    • Acidify aqueous layer to pH 2 with 6M HCl (precipitates the product).

    • Extract into EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes.

Protocol 2: Solid-Phase Coupling of Cbz-Dmp

Optimized for hindered coupling.

  • Activation: In a dry vial, dissolve Cbz-2,6-Dmp-OH (3.0 equiv) and HATU (2.9 equiv).

  • Base: Add HOAt (3.0 equiv) and DIEA (6.0 equiv) in NMP.

  • Pre-activation: Let stand for exactly 2 minutes (do not exceed 5 mins to avoid racemization).

  • Coupling: Add mixture to the resin-bound amine.

  • Incubation: Shake for 4–6 hours at RT.

  • Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines) or micro-cleavage HPLC. If incomplete, repeat coupling.

Protocol 3: Cbz Removal (Hydrogenolysis)

Standard method, compatible with solution phase.

  • Setup: Dissolve peptide in MeOH or MeOH/EtOAc (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate).[2] Safety: Add catalyst under Argon to avoid ignition.

  • Hydrogenation: Bubble H₂ gas or use a balloon (1 atm) for 1–4 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Note: If the peptide contains Sulfur (Met/Cys), Pd catalyst will be poisoned. Use Liquid HF or HBr/AcOH (harsh) or switch to catalytic transfer hydrogenation (Pd/C + Cyclohexadiene).

Part 5: Data Summary & Troubleshooting

Comparative Coupling Efficiency (2,6-Dmp)
Coupling ReagentActivation TimeYield (1st Coupling)Racemization RiskRecommended For
HBTU / HOBt 5 min< 15%LowDO NOT USE
HATU / HOAt 2 min65 - 85%Low-MediumStandard Dmp coupling
COMU / Oxyma 2 min70 - 90%LowGreen alternative
TFFH (Acid Fluoride) N/A> 90%Medium"Impossible" couplings
Troubleshooting Guide
  • Problem: Incomplete coupling after double coupling.

    • Root Cause:[1][3][4][5][6] Beta-sheet aggregation or extreme steric clash.

    • Fix: Switch solvent to 100% NMP or DMSO. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1). Increase temperature to 50°C.

  • Problem: Racemization of the Dmp residue.

    • Root Cause:[1][3][4][5][6] Over-activation or excessive base.

    • Fix: Use TMP (2,4,6-trimethylpyridine) instead of DIEA as the base (weaker, less likely to extract alpha-proton). Reduce pre-activation time.

References

  • Synthesis of 2,6-Dimethylphenylalanine (Dmp)

    • Title: 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[4][6][7]

    • Source: PMC / Int J Med Chem.
    • URL:[Link]

  • Cbz Protection Protocols

    • Title: The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
    • Source: BenchChem.[1][8][9]

  • Coupling Reagents (HATU/HOAt): Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem.
  • Modern C-H Activation Synthesis

    • Title: Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation.

    • Source: J. Org.[10][11][12] Chem. (PubMed).[4][13]

    • URL:[Link]

  • Opioid Peptide Applications

    • Title: Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues...
    • Source: NIH / PMC.
    • URL:[Link]

Sources

difference between Cbz-3,4-dimethyl and Cbz-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between Cbz-3,4-dimethyl-L-phenylalanine and Cbz-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. The modification of native amino acid side chains can profoundly alter the physicochemical properties, conformational preferences, and biological activity of the resulting peptides. This guide provides an in-depth technical comparison between the standard protected amino acid, Carbobenzyloxy-L-phenylalanine (Cbz-L-phenylalanine), and its substituted analogue, Carbobenzyloxy-3,4-dimethyl-L-phenylalanine. We will explore the nuanced differences in their chemical structures, physicochemical properties, synthesis, and potential applications, offering field-proven insights for their strategic deployment in research and development.

Introduction: The Enduring Legacy of the Cbz Group and the Rise of Modified Amino Acids

The Carbobenzyloxy (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, was a watershed moment in peptide chemistry, enabling the first rational, stepwise synthesis of peptides. By temporarily masking the nucleophilic α-amino group as a stable carbamate, the Cbz group prevents unwanted side reactions during peptide bond formation.[1][] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis have cemented its place in the synthetic chemist's toolbox, particularly in solution-phase synthesis.[3]

In parallel, the field of medicinal chemistry has increasingly turned to non-canonical amino acids to overcome the limitations of native peptide therapeutics, such as poor metabolic stability and low bioavailability. Substituted phenylalanines are a particularly valuable class of building blocks for this purpose.[4] This guide will focus on the comparison of the parent Cbz-protected phenylalanine with a rationally chosen substituted variant, Cbz-3,4-dimethyl-L-phenylalanine, to illustrate the impact of side-chain modification.

Structural and Physicochemical Dissection

The fundamental difference between Cbz-L-phenylalanine and Cbz-3,4-dimethyl-L-phenylalanine lies in the substitution of the phenyl ring of the amino acid side chain. This seemingly subtle modification has significant implications for the molecule's properties.

Chemical Structures

The structures of the two molecules are depicted below. Cbz-L-phenylalanine features an unsubstituted phenyl ring, while Cbz-3,4-dimethyl-L-phenylalanine has two methyl groups at the 3 and 4 positions of the phenyl ring.

Caption: Comparative structures of Cbz-L-phenylalanine and Cbz-3,4-dimethyl-L-phenylalanine.

Note: The above DOT script is a template. Actual images of the chemical structures would be generated and referenced.

Physicochemical Properties: A Comparative Analysis

The addition of two methyl groups to the phenyl ring of phenylalanine alters key physicochemical parameters. The following table summarizes these differences, with values for Cbz-3,4-dimethyl-L-phenylalanine being extrapolated based on the properties of 3,4-dimethyl-L-phenylalanine and the known contribution of the Cbz group.

PropertyCbz-L-phenylalanineCbz-3,4-dimethyl-L-phenylalanine (Predicted)Rationale for Predicted Difference
Molecular Formula C17H17NO4[5]C19H21NO4Addition of two CH2 groups.
Molecular Weight 299.32 g/mol [5]327.38 g/mol Increased by the mass of two methyl groups.
Melting Point 85-87 °C[6]Likely higherIncreased molecular weight and potential for altered crystal packing.
Solubility Sparingly soluble in water; soluble in DMF, DMSO, Methanol[6]Less soluble in polar solvents; more soluble in non-polar organic solvents.The two methyl groups significantly increase the hydrophobicity of the side chain.
Polarity PolarLess polarThe non-polar methyl groups reduce the overall polarity of the molecule.
LogP (Octanol/Water) ~2.1[5]> 2.1Increased hydrophobicity leads to a higher LogP value.

The increased hydrophobicity of Cbz-3,4-dimethyl-L-phenylalanine is a critical differentiator. This property can influence the solubility of the protected amino acid during synthesis and can have profound effects on the properties of a peptide into which it is incorporated, such as membrane permeability and protein-protein interactions.

Synthesis and Reactivity

The synthesis of both Cbz-protected amino acids follows the well-established Schotten-Baumann reaction conditions. However, the nature of the starting materials and the properties of the final products introduce some practical differences.

General Synthetic Pathway

The Cbz group is typically introduced by reacting the free amino acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.[]

synthesis_workflow General Synthesis of Cbz-Protected Amino Acids start Amino Acid (L-phenylalanine or 3,4-dimethyl-L-phenylalanine) reaction Schotten-Baumann Reaction (0°C to room temperature) start->reaction reagents Benzyl Chloroformate (Cbz-Cl) Aqueous Base (e.g., Na2CO3) reagents->reaction product Cbz-Protected Amino Acid reaction->product

Caption: Generalized workflow for the Cbz protection of amino acids.

Detailed Experimental Protocol: Cbz Protection of L-phenylalanine

This protocol is a representative procedure for the synthesis of Cbz-L-phenylalanine and can be adapted for Cbz-3,4-dimethyl-L-phenylalanine, with potential adjustments to solvents for product extraction due to differences in solubility.

  • Dissolution: Dissolve L-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask cooled in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[7]

Reactivity Considerations

The core reactivity of the Cbz-protected amino acid in peptide synthesis (i.e., the activation of the carboxyl group for amide bond formation) is largely unaffected by the methyl substituents on the phenyl ring. However, the electronic properties of the aromatic side chain itself are altered.

  • Electronic Effects: The two methyl groups are electron-donating, which increases the electron density of the phenyl ring.[8] This makes the ring more susceptible to electrophilic aromatic substitution reactions, should such a transformation be desired.

  • Steric Effects: The presence of the methyl groups introduces some steric bulk, which could potentially influence the conformational preferences of the amino acid side chain within a peptide. This can be a valuable tool for designing peptides with specific secondary structures.[9]

Applications in Peptide Synthesis and Drug Discovery

The choice between Cbz-L-phenylalanine and Cbz-3,4-dimethyl-L-phenylalanine depends on the desired properties of the final peptide.

Cbz-L-phenylalanine: The Established Standard

Cbz-L-phenylalanine is a widely used building block in the synthesis of a vast array of peptides and peptidomimetics.[10][11] Its applications include:

  • Synthesis of neuropeptide analogues: For studying structure-activity relationships.

  • Preparation of enzyme inhibitors: Where the phenyl group often plays a key role in binding to the active site.[11]

  • Fundamental research in peptide chemistry: As a standard aromatic amino acid.

Cbz-3,4-dimethyl-L-phenylalanine: A Tool for Fine-Tuning Peptide Properties

The incorporation of 3,4-dimethyl-L-phenylalanine into a peptide sequence can be a strategic choice to modulate its properties:

  • Increased Hydrophobicity: The enhanced hydrophobicity can improve the peptide's ability to cross cell membranes. This is a critical consideration in the development of cell-penetrating peptides and orally bioavailable drugs.

  • Enhanced Metabolic Stability: The methyl groups can sterically hinder the action of proteolytic enzymes that would normally cleave the peptide, thus increasing its half-life in vivo.[9]

  • Modified Receptor Binding: The altered size and electronic properties of the side chain can lead to changes in the binding affinity and selectivity of the peptide for its target receptor. The electron-rich nature of the dimethylated phenyl ring can enhance CH/π interactions, which can be crucial for molecular recognition and the stability of folded peptide structures.[12]

Conclusion

While both Cbz-L-phenylalanine and Cbz-3,4-dimethyl-L-phenylalanine are valuable reagents for peptide synthesis, they offer distinct advantages for the drug development professional. Cbz-L-phenylalanine remains the reliable, well-characterized standard for introducing an aromatic side chain. In contrast, Cbz-3,4-dimethyl-L-phenylalanine represents a powerful tool for rational drug design, enabling the fine-tuning of a peptide's physicochemical and pharmacological properties. The increased hydrophobicity and altered electronic character conferred by the dimethyl substitution can be leveraged to improve metabolic stability, enhance membrane permeability, and modulate receptor interactions. A thorough understanding of these core differences allows the discerning scientist to make an informed choice of building block to best achieve their synthetic and therapeutic goals.

References

  • BenchChem. (2025). A Comparative Guide to Boc-Phe(4-Br)
  • LookChem. (n.d.). Cas 1161-13-3, N-Cbz-L-Phenylalanine. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dimethyl-L-phenylalanine. Retrieved February 16, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Substituted Phenylalanines. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 16, 2026, from [Link]

  • RSC Publishing. (2015). The use of fullerene substituted phenylalanine amino acid as a passport for peptides through cell membranes - Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Retrieved February 16, 2026, from [Link]

  • iChemical. (n.d.). Cbz-Phe-OH, CAS No. 1161-13-3. Retrieved February 16, 2026, from [Link]

  • Digital Commons@Kennesaw State University. (n.d.). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Retrieved February 16, 2026, from [Link]

  • Asano, A., et al. (2024).
  • De Wachter, R., et al. (2009). Influence of ring substitution on the conformation and β-turn mimicry of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one peptide mimetics. Tetrahedron, 65.
  • ResearchGate. (2026, February 5).
  • ACS Publications. (2017, November 8). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design.
  • Angewandte Chemie. (n.d.).
  • Creighton University. (n.d.). Conformational Constraint between Aromatic Residue Side Chains in the "message" Sequence of the Peptide Arodyn Using Ring Closing Metathesis Results in a Potent and Selective Kappa Opioid Receptor Antagonist.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Taylor & Francis. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • PMC. (2024, February 26).
  • Chongqing Chemdad Co., Ltd. (n.d.). 3,4-Dimethoxy-L-phenylalanine. Retrieved February 16, 2026, from [Link]

  • PubMed. (2021, December 20). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli.
  • Cheméo. (n.d.). Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Retrieved February 16, 2026, from [Link]

  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Organic Syntheses. (n.d.). Procedure.
  • PMC. (n.d.). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli.
  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
  • PubMed. (n.d.). Evaluation of steric and substituent effects in phenols by competitive reactions of dimethyl ether ions in a quadrupole ion trap.
  • Wikipedia. (n.d.). α-Methylphenylalanine.
  • ACS Publications. (n.d.). Novel synthesis of L-phenylalanine. The Journal of Organic Chemistry.
  • PMC. (n.d.). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods.
  • PubMed. (n.d.). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis.
  • MDPI. (2022, April 6). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy.
  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE.

Sources

Cbz-3,4-dimethyl-L-phenylalanine supplier availability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Sourcing & Synthesis Guide: Cbz-3,4-dimethyl-L-phenylalanine Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Peptide Scientists, Procurement Specialists[1][2]

Executive Summary

Cbz-3,4-dimethyl-L-phenylalanine is a specialized non-canonical amino acid (NCAA) used to introduce hydrophobic bulk and restrict conformational flexibility in peptidomimetics.[1][2] Unlike its Fmoc-protected counterpart, the Cbz-protected derivative is not a standard catalog item in the global chemical inventory.[2]

This guide provides a validated strategic framework for acquiring this building block. The recommended primary strategy is a "Buy & Protect" workflow: sourcing the commercially available free acid (CAS 142995-28-6) and performing an in-house Schotten-Baumann protection.[2] This approach reduces lead times from 8–12 weeks (custom synthesis) to <2 weeks.[2]

Part 1: Market Availability & Sourcing Landscape

The commercial landscape for 3,4-dimethyl-L-phenylalanine derivatives is fragmented.[1][2] While the Fmoc-derivative is standardized for Solid Phase Peptide Synthesis (SPPS), the Cbz-derivative (often required for solution-phase synthesis or orthogonal protection strategies) is a "Make-on-Demand" item.

Table 1: Commercial Availability Matrix
Derivative FormCommercial StatusCAS NumberPrimary AvailabilityRecommended Strategy
Free Acid Available 142995-28-6 SynQuest, AChemBlock, EnamineBUY (Starting Material)
Fmoc-Protected Available1217620-19-3Chem-Impex, Bachem, SigmaBuy (If SPPS compatible)
Cbz-Protected Scarce / Custom None AssignedCustom Synthesis (CROs)MAKE (In-house Protection)
Boc-Protected LimitedN/ABoutique VendorsInquire / Make
Supplier Tier Analysis
  • Tier 1 (Bulk/Catalog): Major catalogs (Sigma-Aldrich, Merck) do not stock the Cbz-derivative.[1][2] They list the free acid or Fmoc-derivative.

  • Tier 2 (Specialist/Building Blocks): Vendors like SynQuest Labs and AChemBlock are the most reliable sources for the free acid starting material (3,4-Dimethyl-L-phenylalanine).[2]

  • Tier 3 (Custom Synthesis): Companies like Bachem or Chem-Impex can synthesize the Cbz-derivative but typically require a Minimum Order Quantity (MOQ) of 5–10g with significant lead times.[2]

Part 2: Strategic Procurement Workflow

The following decision tree outlines the most efficient path to securing the material based on project timelines and quantity requirements.

SourcingStrategy Start Requirement: Cbz-3,4-dimethyl-L-Phe CheckCat Check Catalog Availability (Direct Cbz- derivative) Start->CheckCat IsAvailable Available? CheckCat->IsAvailable BuyDirect Direct Purchase (High Cost / Low Prob.) IsAvailable->BuyDirect Yes CheckFree Check Free Acid Availability (CAS 142995-28-6) IsAvailable->CheckFree No (Likely) FreeAvail Free Acid In Stock? CheckFree->FreeAvail Make STRATEGY A: In-House Synthesis (Buy Free Acid -> Cbz Protection) FreeAvail->Make Yes (Rec. Path) Custom STRATEGY B: Custom Synthesis CRO (Lead Time: 8-12 Weeks) FreeAvail->Custom No

Figure 1: Strategic sourcing decision tree.[1][2] The "Make" pathway is the primary recommendation due to the high availability of the free acid precursor.

Part 3: Technical Protocol (The "Make" Strategy)

Since the Cbz-derivative is likely unavailable, the following protocol details the conversion of 3,4-dimethyl-L-phenylalanine (Free Acid) to N-Cbz-3,4-dimethyl-L-phenylalanine.

Critical Technical Note: The 3,4-dimethyl substitution significantly increases the hydrophobicity of the phenyl ring compared to standard phenylalanine.[2] Standard Schotten-Baumann conditions (Water/Acetone) may lead to precipitation of the starting material.[2] This protocol uses a Water/THF/Dioxane system to maintain solubility.[2]

Protocol: Modified Schotten-Baumann Protection

Reagents:

  • Starting Material: 3,4-Dimethyl-L-phenylalanine (1.0 eq)[1][2][3]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 eq)[1][2]

  • Base: Sodium Hydroxide (2M NaOH) or Sodium Carbonate (Na2CO3)[1][2]

  • Solvent: 1:1 mixture of Water : 1,4-Dioxane (or THF)[1]

Step-by-Step Methodology:

  • Solubilization:

    • In a round-bottom flask, suspend 3,4-dimethyl-L-phenylalanine (10 mmol) in 2M NaOH (10 mL, 2.0 eq).

    • Checkpoint: Ensure the amino acid is fully dissolved.[2] If turbid, add 1,4-Dioxane (10–15 mL) until a clear solution is obtained.[1][2] The dimethyl groups require this organic co-solvent.[2]

    • Cool the solution to 0°C in an ice bath.

  • Acylation (The Reaction):

    • Simultaneously add Benzyl chloroformate (Cbz-Cl) (12 mmol, 1.2 eq) and 2M NaOH (approx. 6 mL) dropwise over 30 minutes.

    • Critical Control: Maintain pH between 9.0 and 10.0 throughout the addition.[2] Use a pH meter or phenolphthalein indicator.[2] If pH drops below 9, the reaction rate slows; if >11, Cbz-Cl hydrolysis increases.[2]

    • Remove ice bath and stir vigorously at Room Temperature (25°C) for 3–4 hours.

  • Work-up & Isolation:

    • Wash the basic reaction mixture with Diethyl Ether (2 x 20 mL) to remove unreacted Cbz-Cl and byproducts (benzyl alcohol).[1][2] Discard the organic (ether) layer.[1][2]

    • Acidify the aqueous layer carefully with 1M HCl to pH 2.0 while stirring.[2]

    • Observation: The product, N-Cbz-3,4-dimethyl-L-phenylalanine , will precipitate as a white oil or solid.[1][2]

    • Extract the product into Ethyl Acetate (3 x 30 mL).

    • Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from Ethyl Acetate/Hexanes if solid.[2] If the product remains an oil (common for methylated derivatives), triturate with cold pentane.[2]

Quality Control (QC) Parameters
ParameterSpecificationValidation Method
Appearance White powder or viscous oilVisual Inspection
Purity (HPLC) > 98.0%Reverse Phase C18 (Gradient: 5-95% ACN/Water + 0.1% TFA)
Identity (MS) [M+H]+ ≈ 328.15 DaLC-MS (ESI+)
Chiral Purity > 99% eeChiral HPLC (Daicel Chiralpak AD-H or similar)
NMR Confirms Cbz (7.3 ppm) & Dimethyl (2.2 ppm)1H-NMR (DMSO-d6 or CDCl3)

Part 4: Handling & Stability

  • Storage: Store at +2°C to +8°C in a desiccator. Protected amino acids are generally stable, but moisture can induce hydrolysis over long periods.[2]

  • Stability: The Cbz group is stable to acidic conditions (TFA) and basic conditions (Piperidine).[1][2] It is removed via catalytic hydrogenolysis (H2, Pd/C) or strong acids like HBr/Acetic Acid .[2]

  • Safety: The starting material (Free Acid) is generally non-hazardous, but Cbz-Cl is a lachrymator and corrosive.[2] Perform the synthesis in a fume hood.

References

  • PubChem. (2025).[2][4][3] 3,4-Dimethyl-L-phenylalanine (Compound Summary). National Library of Medicine.[2] [Link][1][2][4]

  • Organic Syntheses. (1985).[2] General Procedure for Schotten-Baumann Protection of Amino Acids.[2][5] Org.[2][6] Synth. 1985, 63, 175.[2] [Link][1][2]

Sources

Z-3,4-dimethyl-L-phenylalanine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms, Nomenclature, and Synthetic Protocols for Drug Development

Executive Summary & Structural Identity

Z-3,4-dimethyl-L-phenylalanine is a specialized, protected non-canonical amino acid used primarily in the synthesis of peptidomimetics and protease-resistant therapeutic candidates. It combines the steric bulk and lipophilicity of a dimethylated phenyl ring with the robust Benzyloxycarbonyl (Cbz or Z) amine protecting group.

This guide clarifies the nomenclature ambiguities surrounding the "Z" prefix, provides derived physicochemical data where experimental values are proprietary, and outlines a self-validating protocol for its synthesis from the parent amino acid.

Nomenclature Breakdown

The designation "Z-3,4-dimethyl-L-phenylalanine" follows a mixed nomenclature system common in peptide chemistry.

  • Z (Benzyloxycarbonyl): Derived from the honorific "Zervas" (after Leonidas Zervas, co-inventor of the Bergmann-Zervas carbobenzoxy method). It represents the carbamate protecting group (

    
    ).
    
    • Critical Distinction: While "Z" denotes Zusammen (cis) in alkene stereochemistry (IUPAC), in amino acid catalogs, it almost exclusively refers to the Cbz group unless a double bond is explicitly indicated (e.g.,

      
      -dehydroamino acids).
      
  • 3,4-dimethyl: Indicates methyl substitutions at the meta and para positions of the phenyl ring relative to the alanine side chain.

  • L-: Denotes the natural (S) stereochemical configuration at the

    
    -carbon.
    
Physicochemical Profile

As a specialized derivative, specific experimental data for the Z-protected form is often not indexed in public CAS databases. The data below combines verified parent compound data with calculated derivative properties.

PropertyValue / DescriptionSource/Derivation
Parent Compound 3,4-Dimethyl-L-phenylalanine[PubChem CID 18633117]
Parent CAS 142995-28-6Verified Registry
Derivative Formula

Calculated (

)
Derivative MW 327.38 g/mol Calculated
Protecting Group Benzyloxycarbonyl (Cbz / Z)Acid-stable, Hydrogenolysis-labile
Solubility Soluble in organic solvents (DMF, DCM, EtOAc); Insoluble in waterLipophilic character
SMILES CC1=C(C=C(C=C1)CO)NC(=O)OCc2ccccc2)CStructural Derivation

Structural Visualization & Synonyms

The following diagram illustrates the structural components and the logic behind the nomenclature.

G Substrate Z-3,4-dimethyl-L-phenylalanine Z_Group N-Terminus Protection (Benzyloxycarbonyl / Cbz) Removable via H2/Pd or HBr/AcOH Substrate->Z_Group 'Z' Prefix Core Core Backbone (L-Phenylalanine) (S)-Configuration Substrate->Core Scaffold Mod Ring Modification (3,4-Dimethyl) Increases Lipophilicity & Steric Bulk Substrate->Mod Substitution

Figure 1: Structural decomposition of Z-3,4-dimethyl-L-phenylalanine highlighting functional regions.

Synonym Reference Table

To avoid procurement errors, cross-reference these synonyms when searching vendor catalogs.

Nomenclature TypeSynonym
Standard Chemical N-Benzyloxycarbonyl-3,4-dimethyl-L-phenylalanine
Peptide Abbreviation Z-Phe(3,4-Me2)-OH
IUPAC Systematic (2S)-2-[(benzyloxycarbonyl)amino]-3-(3,4-dimethylphenyl)propanoic acid
Vendor Common N-Cbz-3,4-dimethyl-L-phenylalanine

Synthesis Protocol: Schotten-Baumann Protection

If the specific Z-protected derivative is unavailable commercially, it can be synthesized from the parent amino acid (CAS 142995-28-6) using a standard Schotten-Baumann reaction.

Objective: Selective protection of the


-amine without racemization.
Reagents & Equipment
  • Substrate: 3,4-Dimethyl-L-phenylalanine (1.0 eq).

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq).

  • Base: 2M NaOH and saturated

    
    .
    
  • Solvent: 1,4-Dioxane/Water (1:1 v/v).

  • Equipment: pH meter (calibrated), ice bath, addition funnel.

Step-by-Step Methodology

This protocol relies on strict pH control to maintain the nucleophilicity of the amine while preventing the hydrolysis of the Cbz-Cl reagent.

  • Solubilization: Dissolve 3,4-dimethyl-L-phenylalanine in 1,4-dioxane/water (1:1). Cool to 0°C.

  • pH Adjustment: Adjust pH to 9.0–10.0 using 2M NaOH.

    • Expert Insight: Do not exceed pH 11. High pH can promote racemization (via enolization) or hydrolysis of the Cbz-Cl before it reacts.

  • Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl) over 30 minutes while vigorously stirring.

    • Simultaneous Addition: Concurrently add 2M NaOH to maintain pH between 9.0 and 10.0. The reaction produces HCl, which must be neutralized immediately to keep the amine reactive.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System:

    
    , 90:8:2).
    
  • Work-up:

    • Wash the alkaline solution with diethyl ether (removes unreacted Cbz-Cl).

    • Acidify the aqueous layer to pH 2.0 using 1M HCl (precipitates the Z-protected product).

    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes.
    
Workflow Visualization

Synthesis Start Parent AA: 3,4-Dimethyl-L-Phe Step1 Dissolve in Dioxane/H2O Cool to 0°C Start->Step1 Step2 Adjust pH to 9-10 (Activate Amine) Step1->Step2 Step3 Add Cbz-Cl Dropwise + NaOH (Maintain pH) Step2->Step3 Schotten-Baumann Step4 Acidify to pH 2 (Precipitate Product) Step3->Step4 Work-up End Isolate Z-3,4-dimethyl-L-Phe Step4->End

Figure 2: Synthetic workflow for N-terminal protection using Benzyl chloroformate.

Applications in Drug Discovery

The incorporation of Z-3,4-dimethyl-L-phenylalanine into peptide sequences serves specific "medicinal chemistry" functions that standard Phenylalanine cannot achieve.

Hydrophobic Packing & Potency

The 3,4-dimethyl substitution significantly increases the lipophilicity (


) of the side chain.
  • Mechanism: When this residue is positioned in a hydrophobic pocket of a target receptor (e.g., GPCR or Kinase), the methyl groups displace "high-energy" water molecules, leading to an entropy-driven increase in binding affinity [1].

  • Space Filling: It acts as a "fatty" phenylalanine, filling void spaces in loose binding pockets that standard Phe leaves empty.

Orthogonal Protection Strategy

The Z (Cbz) group is orthogonal to Boc (acid-labile) and Fmoc (base-labile) protecting groups.

  • Usage: It allows for the synthesis of complex branched peptides or cyclic peptides where the N-terminus needs to remain protected during TFA (Boc removal) or Piperidine (Fmoc removal) treatments.

  • Deprotection: The Z group is removed via catalytic hydrogenolysis (

    
    ) or strong acids (HBr/AcOH), offering a "safety catch" mechanism during multi-step synthesis [2].
    

References

  • PubChem. 3,4-Dimethyl-L-phenylalanine (Compound CID 18633117).[1] National Library of Medicine. Accessed Feb 27, 2026. [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews 109.6 (2009): 2455-2504. (Authoritative review on Cbz/Z stability and orthogonality). [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons, 2014. (Standard reference for Schotten-Baumann protocols). [Link]

Sources

Methodological & Application

Application Note: Catalytic Asymmetric Synthesis of Cbz-3,4-Dimethyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes a robust, scalable, and stereoselective protocol for the synthesis of N-benzyloxycarbonyl-3,4-dimethyl-L-phenylalanine (Cbz-3,4-dimethyl-L-Phe-OH) starting from 3,4-dimethylaniline .

The route utilizes a Sandmeyer iodination followed by a Heck coupling and Rh-catalyzed asymmetric hydrogenation . This strategy is preferred in drug development for its ability to deliver high enantiomeric excess (>99% ee) without the yield losses associated with resolution of racemic mixtures.

Executive Summary

The incorporation of methyl-substituted phenylalanine derivatives into peptide therapeutics enhances lipophilicity and proteolytic stability. This protocol details the conversion of 3,4-dimethylaniline to Cbz-3,4-dimethyl-L-phenylalanine. Unlike classical Strecker or Erlenmeyer syntheses which produce racemates, this route employs asymmetric hydrogenation of a dehydroamino acid intermediate. This ensures high optical purity (L-isomer) and scalability.

Key Advantages of This Route
  • Stereocontrol: >99% ee via Rh-DuPhos catalysis.

  • Regiospecificity: The Sandmeyer reaction preserves the 3,4-dimethyl substitution pattern relative to the amino acid side chain.

  • Scalability: Avoids chromatographic resolution; intermediates are crystalline or distillable.

Retrosynthetic Analysis

The strategy disconnects the target molecule at the


-carbon and the aryl ring. The chirality is established late-stage via asymmetric hydrogenation, minimizing the risk of racemization during antecedent steps.

Retrosynthesis Target Cbz-3,4-Dimethyl-L-Phe-OH (Target) FreeAA 3,4-Dimethyl-L-Phe (Free Amino Acid) Target->FreeAA Cbz Protection ProtectedAA N-Acetyl-3,4-Dimethyl-L-Phe-OMe (Protected Precursor) FreeAA->ProtectedAA Hydrolysis Dehydro Dehydroamino Acid (Achiral Olefin) ProtectedAA->Dehydro Asymmetric Hydrogenation Iodide 3,4-Dimethyliodobenzene (Aryl Electrophile) Dehydro->Iodide Heck Coupling Start 3,4-Dimethylaniline (Starting Material) Iodide->Start Sandmeyer Iodination

Figure 1: Retrosynthetic strategy prioritizing late-stage enantioselective catalysis.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethyliodobenzene (Sandmeyer Reaction)

Objective: Convert the aniline amine group into an iodine substituent. Mechanism: Diazotization followed by radical-nucleophilic substitution.

  • Reagents: 3,4-Dimethylaniline (1.0 equiv), NaNO₂ (1.1 equiv), H₂SO₄ (2.5 M), KI (1.5 equiv).

  • Solvent: Water/Ice.

Protocol:

  • Diazotization: In a 1 L flask, suspend 3,4-dimethylaniline (12.1 g, 100 mmol) in 2.5 M H₂SO₄ (100 mL). Cool to 0–5 °C in an ice-salt bath.

  • Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining internal temperature <5 °C. Stir for 30 min. The solution should be clear (diazonium salt formed).

  • Iodination: Dissolve KI (24.9 g, 150 mmol) in water (50 mL). Add this solution slowly to the cold diazonium mixture. Caution: Nitrogen gas evolution and foaming will occur.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then heat to 60 °C for 30 min to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool to RT. Extract with diethyl ether (3 x 100 mL). Wash the combined organics with 10% Na₂S₂O₃ (to remove free iodine), 1 M NaOH, and brine.

  • Dry over MgSO₄ and concentrate. Purify by vacuum distillation or flash chromatography (Hexanes).

    • Expected Yield: 75–85%

    • Appearance: Pale yellow oil or low-melting solid.

Step 2: Heck Coupling to Dehydroamino Acid

Objective: Construct the carbon skeleton by coupling the aryl iodide with a masked glycine equivalent.

  • Reagents: 3,4-Dimethyliodobenzene (1.0 equiv), Methyl 2-acetamidoacrylate (1.2 equiv), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (2.5 equiv).

  • Solvent: Acetonitrile or DMF (degassed).

Protocol:

  • Charge a pressure tube or flask with 3,4-dimethyliodobenzene (23.2 g, 100 mmol), Methyl 2-acetamidoacrylate (17.2 g, 120 mmol), Pd(OAc)₂ (450 mg), and P(o-tol)₃ (1.2 g).

  • Add degassed Acetonitrile (200 mL) and Et₃N (35 mL).

  • Heat to reflux (85–90 °C) under Argon for 12–16 hours. Monitor by TLC/HPLC for consumption of the iodide.

  • Work-up: Concentrate to remove solvent. Redissolve residue in EtOAc and wash with 1 M HCl, sat. NaHCO₃, and brine.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Product: Methyl (Z)-2-acetamido-3-(3,4-dimethylphenyl)acrylate.

    • Expected Yield: 80–90%.

Step 3: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the alkene to establish the L-configuration.

  • Substrate: Dehydroamino acid from Step 2.

  • Catalyst: [Rh(cod)((R,R)-Et-DuPhos)]BF₄ (Substrate:Catalyst ratio 500:1 to 1000:1).

    • Note: The (R,R)-ligand typically yields the (L)-amino acid (S-configuration), but this must be verified for the specific ligand-metal batch.

  • Conditions: H₂ (3–5 bar), MeOH, RT, 3–6 h.

Protocol:

  • In a Glovebox: Dissolve the dehydroamino acid (10 mmol) in degassed MeOH (30 mL). Add the Rh-catalyst (0.01–0.02 mmol).

  • Transfer to a high-pressure hydrogenation autoclave.

  • Purge with H₂ (3 cycles) and pressurize to 4 bar (60 psi). Stir at RT.

  • Reaction End: Vent H₂. Concentrate the solution.

  • Analysis: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target: >99% conversion, >98% ee.

    • Product: Methyl N-acetyl-3,4-dimethyl-L-phenylalaninate.

Step 4: Global Deprotection and Cbz Protection

Objective: Remove Methyl and Acetyl groups, then install the Cbz group.

A. Hydrolysis (One-pot Acidic Method)

  • Suspend the protected amino acid (10 mmol) in 6 M HCl (50 mL).

  • Reflux for 4–6 hours. (Monitor for disappearance of the N-acetyl peak).

  • Concentrate to dryness to afford 3,4-dimethyl-L-phenylalanine hydrochloride .

B. Cbz Protection (Schotten-Baumann Conditions)

  • Dissolve the crude amino acid salt in 2 M NaOH (20 mL) and water (10 mL). Adjust pH to ~10. Cool to 0 °C.

  • Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while simultaneously adding 2 M NaOH to maintain pH 9–10.

  • Stir at 0 °C for 1 h, then RT for 2 h.

  • Work-up: Wash the basic solution with Et₂O (to remove unreacted Cbz-Cl).

  • Acidify the aqueous layer with 1 M HCl to pH 2. The product will precipitate or oil out.[1]

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Final Purification: Recrystallize from EtOAc/Petroleum Ether.

Process Workflow Diagram

Workflow Start 3,4-Dimethylaniline Step1 Step 1: Sandmeyer Iodination Reagents: NaNO2, H2SO4, KI Temp: 0°C -> 60°C Start->Step1 Inter1 3,4-Dimethyliodobenzene Step1->Inter1 Step2 Step 2: Heck Coupling Reagent: Methyl 2-acetamidoacrylate Cat: Pd(OAc)2, P(o-tol)3 Inter1->Step2 Inter2 Dehydro-Phe Derivative (Achiral) Step2->Inter2 Step3 Step 3: Asymmetric Hydrogenation Cat: [Rh((R,R)-Et-DuPhos)]+ H2 (4 bar), MeOH Inter2->Step3 Inter3 N-Ac-3,4-Dimethyl-L-Phe-OMe (>98% ee) Step3->Inter3 Step4 Step 4: Hydrolysis & Protection 1. 6M HCl Reflux 2. Cbz-Cl, NaOH Inter3->Step4 Final Cbz-3,4-Dimethyl-L-Phe-OH Step4->Final

Figure 2: Step-by-step process flow for the synthesis.

Quantitative Data & Troubleshooting

Comparison of Methods
ParameterThis Protocol (Heck + Asym H2)Classical ErlenmeyerStrecker Synthesis
Enantioselectivity >99% ee (Catalytic)Racemic (Requires Resolution)Racemic (Requires Resolution)
Overall Yield ~55-65%~30-40% (due to resolution)~30-40%
Step Count 45 (via Aldehyde)4 (via Aldehyde)
Scalability High (Kg scale feasible)MediumLow (Cyanide hazards)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete diazotization or decomposition.Keep temp <5°C during NaNO₂ addition. Ensure KI is added slowly to control foaming.
Stalled Heck Reaction Poisoned Pd catalyst.Degas solvents thoroughly (O₂ inhibits Pd). Ensure Iodide is pure (free of sulfur/amines).
Low ee in Hydrogenation Catalyst oxidation or impure substrate.Use glovebox or strict Schlenk technique. Recrystallize the dehydro-substrate to remove Pd residues.
Racemization in Step 4 Hydrolysis temp too high or prolonged.Monitor HCl hydrolysis closely. Do not exceed 6h reflux.

Analytical Specifications (QC)

For the final release of Cbz-3,4-dimethyl-L-phenylalanine :

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.7 (s, 1H, COOH), 7.6 (d, 1H, NH), 7.3 (m, 5H, Cbz-Ar), 6.9-7.0 (m, 3H, Ar-H), 5.0 (s, 2H, OCH₂), 4.2 (m, 1H, 
      
      
      
      -CH), 2.8-3.1 (m, 2H,
      
      
      -CH₂), 2.15 (s, 6H, 2xCH₃).
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

    • Requirement: >98.5% ee.

  • Mass Spectrometry (ESI):

    • [M+H]⁺ calc. for C₁₉H₂₁NO₄: 328.15.

References

  • Burk, M. J., et al. (1993). "Preparation of (S)-ethyl-DuPHOS and its use in catalytic asymmetric hydrogenation." Journal of the American Chemical Society.[2][3] Link

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides."[4] Organic Reactions.[2][4][5][6][7][8][9][10][] Link

  • Lucas, H. J., & Kennedy, E. R. (1939). "Iodination of aromatic compounds via diazonium salts." Organic Syntheses. Link

  • BenchChem. (2025). "Cbz Protection and Deprotection Protocols." BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions." Link

Sources

peptide coupling protocols for Cbz-3,4-dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Peptide Coupling of Cbz-3,4-dimethyl-L-phenylalanine

Executive Summary

Cbz-3,4-dimethyl-L-phenylalanine represents a specialized class of unnatural amino acids used to introduce hydrophobic bulk and restrict conformational freedom in peptidomimetics. The 3,4-dimethyl substitution on the phenyl ring significantly increases lipophilicity compared to native phenylalanine, while the Carbobenzyloxy (Cbz or Z) group provides robust N-terminal protection stable to acidic conditions (e.g., TFA) but cleavable via hydrogenolysis or strong acid (HBr/AcOH).

This guide addresses the specific challenges of coupling this residue:

  • Steric Demands: The 3,4-dimethyl motif creates a bulky side chain that can retard coupling rates.

  • Hydrophobicity: High lipophilicity requires optimized solvent systems (DMF/NMP) to prevent aggregation.

  • Racemization Risk: Like all phenylalanine derivatives, the activated species is prone to oxazolone-mediated racemization, particularly under basic conditions with high-activity coupling reagents (e.g., HATU).

Pre-Coupling Considerations

Before initiating synthesis, evaluate the physicochemical properties of the building block.

ParameterSpecification / Note
Molecular Weight ~327.38 g/mol (Free acid)
Solubility Low in DCM/Water; High in DMF, NMP, DMSO.
Protecting Group Cbz (Z) : Removed by

or HBr/AcOH. Stable to TFA/Piperidine.
Steric Profile Medium-High. The 3,4-methyls increase the Van der Waals radius, potentially shielding the

-carbon.
Racemization Risk Moderate to High . Activated Phe analogs form oxazolones easily.

Protocol A: Standard Solution-Phase Coupling (DIC/Oxyma)

Rationale: The combination of Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is the modern "gold standard" for peptide coupling. It offers coupling efficiency comparable to HATU but with significantly lower racemization risks and no danger of explosive byproducts (unlike HOBt).

Reagents:

  • Cbz-3,4-dimethyl-L-phenylalanine (1.0 equiv)

  • Amine component (Free amine peptide/amino acid) (1.0 – 1.1 equiv)

  • DIC (1.1 equiv)

  • Oxyma Pure (1.1 equiv)

  • Solvent: DMF (Anhydrous, amine-free)

Step-by-Step Protocol:

  • Dissolution: Dissolve Cbz-3,4-dimethyl-L-phenylalanine (1.0 equiv) and Oxyma Pure (1.1 equiv) in minimal anhydrous DMF (concentration ~0.1 M to 0.2 M). Stir for 2 minutes to ensure complete dissolution.

    • Note: If the solution remains cloudy, add small amounts of NMP.

  • Activation: Cool the mixture to 0°C (ice bath). Add DIC (1.1 equiv) dropwise.

    • Mechanism:[1][2][3][4] This forms the O-acylisourea, which immediately reacts with Oxyma to form the stable, activated Oxyma ester.

  • Pre-activation: Stir at 0°C for 5–10 minutes.

  • Coupling: Add the amine component (dissolved in minimal DMF). If the amine is a salt (e.g., HCl salt), add TMP (2,4,6-collidine) (1.0 equiv per HCl) to neutralize.

    • Critical: Avoid strong bases like TEA or DIPEA if possible to minimize racemization. Collidine is a weaker, sterically hindered base that preserves chirality [1].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by HPLC or TLC.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 1M KHSO₄ (removes basic impurities), Water, 5% NaHCO₃ (removes unreacted acid/Oxyma), and Brine.

    • Dry over Na₂SO₄ and concentrate.[5]

Protocol B: High-Efficiency Coupling for Sterically Hindered Systems (HATU/HOAt)

Rationale: If Protocol A fails due to extreme steric hindrance (e.g., coupling to an N-methylated amine or a bulky resin), use HATU. Warning: HATU is highly reactive and basic conditions will cause racemization of Phenylalanine analogs. Strict base control is required.[1]

Reagents:

  • Cbz-3,4-dimethyl-L-phenylalanine (1.0 equiv)

  • HATU (1.0 equiv)

  • HOAt (1.0 equiv - optional additive for speed)

  • Base: 2,4,6-Collidine (TMP) or DIPEA (use sparingly).

Step-by-Step Protocol:

  • Dissolution: Dissolve amino acid and HATU in DMF.

  • Base Addition (Critical): Cool to 0°C. Add Collidine (2.0 equiv).

    • Why Collidine? Studies confirm Collidine yields significantly less racemization than DIPEA when coupling sensitive Phe derivatives [2].

  • Coupling: Immediately add the amine component.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour. Do not stir overnight unless necessary; prolonged exposure to base increases epimerization.

Deprotection Protocol: Hydrogenolysis of Cbz

The Cbz group is orthogonal to Fmoc and Boc.[5] It is removed via catalytic hydrogenation.

Reagents:

  • Pd/C (10% wt loading)[5]

  • Hydrogen Gas (

    
     balloon or reactor)[5]
    
  • Solvent: Methanol (MeOH) or MeOH/DMF (if solubility is poor).

Protocol:

  • Dissolve the Cbz-protected peptide in MeOH.[5] If the peptide contains the hydrophobic 3,4-dimethyl-Phe, add DMF or EtOAc to ensure full solubility.

  • Add 10% Pd/C catalyst (10% by weight of the peptide).

  • Purge the flask with Nitrogen, then fill with Hydrogen (balloon pressure is usually sufficient).

  • Stir vigorously for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.[5]

    • Safety: Pd/C is pyrophoric. Keep wet with solvent during filtration.

  • Concentrate filtrate to obtain the free amine.

Visualization: Reaction Logic & Decision Tree

The following diagram illustrates the decision process for selecting the correct coupling strategy based on steric hindrance and the mechanism of racemization avoidance.

PeptideCoupling Start Start: Cbz-3,4-dimethyl-L-Phe CheckSolubility Check Solubility in DMF/DCM Start->CheckSolubility StericCheck Is the Amine Partner Hindered? (e.g., N-methyl, alpha-methyl) CheckSolubility->StericCheck ProtocolA Protocol A: DIC / Oxyma Pure (Standard, Low Racemization) StericCheck->ProtocolA No (Standard Amine) ProtocolB Protocol B: HATU / Collidine (High Power, Risk of Epimerization) StericCheck->ProtocolB Yes (Bulky Amine) Deprotection Deprotection: H2 / Pd-C (Methanol/DMF) ProtocolA->Deprotection RacemizationRisk Risk: Oxazolone Formation (Base Mediated) ProtocolB->RacemizationRisk Requires Base ProtocolB->Deprotection RacemizationRisk->ProtocolB Use Collidine (TMP) to minimize risk

Caption: Decision tree for coupling Cbz-3,4-dimethyl-L-phenylalanine, balancing coupling efficiency with racemization risks.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation during coupling High hydrophobicity of 3,4-dimethyl group.Switch solvent to 100% DMF or NMP. Add chaotropic salts (LiCl) if aggregating.
Racemization (>5% D-isomer) High base concentration or "over-activation".Switch from HATU/DIPEA to DIC/Oxyma . If using HATU, use Collidine and cool to 0°C.
Slow Reaction Steric hindrance of the methyl groups.Increase temperature to 40°C (carefully) or use microwave irradiation (max 50°C, 10 mins).
Incomplete Hydrogenolysis Catalyst poisoning (sulfur?) or solubility.Ensure no sulfur (Met/Cys) is present (or use Pd(OH)₂). Add acetic acid to the solvent.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Validated utility of hindered bases.[6][7] Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Comprehensive review of Oxyma vs HOBt. Link

  • BenchChem. (2025).[5][8] "Preventing racemization of D-phenylalanine during Alloc coupling." Technical Support Guide. Insights on Phe racemization mechanisms. Link

Sources

Application Note: Cbz Deprotection of 3,4-dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Carboxybenzyl (Cbz or Z) group is a cornerstone in peptide synthesis and general organic chemistry for the protection of primary and secondary amines. Its removal, or deprotection, is a critical step that must be efficient, high-yielding, and, most importantly, compatible with the other functional groups present in the molecule. This application note provides a detailed guide to the deprotection of the Cbz group from 3,4-dimethyl-L-phenylalanine, a non-canonical amino acid of increasing interest in drug discovery for its ability to introduce unique steric and electronic properties into peptides and other pharmacologically active molecules.

The presence of the dimethyl substitution on the phenyl ring of phenylalanine introduces subtle electronic and steric factors that must be considered when selecting a deprotection strategy. While these groups are not anticipated to fundamentally alter the established Cbz deprotection mechanisms, they can influence reaction kinetics and side-product formation. This guide will explore the most effective and reliable methods for the Cbz deprotection of this specific substrate, providing detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their synthetic needs.

Deprotection Methodologies: A Comparative Overview

The two most prevalent and effective methods for Cbz group removal are catalytic hydrogenolysis and acid-mediated cleavage. The choice between these methods is primarily dictated by the overall functionality of the substrate and the desired reaction conditions (e.g., mildness, scalability).

Method Reagents Conditions Advantages Disadvantages
Catalytic Hydrogenolysis H₂ gas, Pd/CRoom temp, 1 atm H₂Very clean, byproducts are volatile (toluene, CO₂), high-yielding.[1]Requires specialized hydrogenation equipment, catalyst can be pyrophoric, incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups).[1]
Catalytic Transfer Hydrogenolysis Ammonium formate, Pd/CRoom temp to gentle heatingAvoids the use of flammable H₂ gas, generally rapid and high-yielding.[1][2]Requires removal of excess hydrogen donor and its byproducts.
Acid-Mediated Cleavage HBr in Acetic AcidRoom temperatureEffective when hydrogenation is not feasible, metal-free.[3][4]Harsh acidic conditions may cleave other acid-labile protecting groups (e.g., Boc), can lead to side reactions if not carefully controlled.

Mechanistic Considerations for 3,4-dimethyl-L-phenylalanine

The deprotection of Cbz-3,4-dimethyl-L-phenylalanine proceeds via well-established mechanisms. The dimethyl substitution is not expected to interfere with these pathways but may subtly influence reaction rates.

Catalytic Hydrogenolysis

This method involves the cleavage of the benzylic C-O bond by hydrogen on the surface of a palladium catalyst.[1][3] The reaction is initiated by the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

G cluster_0 Catalytic Hydrogenolysis Mechanism A Cbz-3,4-dimethyl-L-phenylalanine B Adsorption to Pd/C surface A->B H₂, Pd/C C Oxidative Addition B->C D Hydrogenolysis C->D H₂ E Carbamic Acid Intermediate D->E F Decarboxylation E->F Spontaneous G 3,4-dimethyl-L-phenylalanine F->G H Toluene + CO₂ F->H

Caption: Catalytic Hydrogenolysis Workflow

Acid-Mediated Cleavage

In the presence of a strong acid like HBr, the carbonyl oxygen of the Cbz group is protonated, activating the group for cleavage. The bromide ion then acts as a nucleophile, attacking the benzylic carbon in an SN2-type reaction to release the carbamic acid, which subsequently decarboxylates. The electron-donating nature of the two methyl groups on the phenyl ring may slightly stabilize the developing positive charge on the benzylic carbon, potentially accelerating the reaction compared to unsubstituted Cbz-phenylalanine.

G cluster_1 Acid-Mediated Cleavage Mechanism A Cbz-3,4-dimethyl-L-phenylalanine B Protonation of Carbonyl Oxygen A->B HBr C Nucleophilic Attack by Br⁻ B->C Br⁻ (from HBr) D Carbamic Acid Intermediate C->D E Decarboxylation D->E Spontaneous F 3,4-dimethyl-L-phenylalanine (as HBr salt) E->F G Benzyl Bromide + CO₂ E->G

Caption: Acid-Mediated Cleavage Workflow

Experimental Protocols

The following protocols are recommended for the deprotection of Cbz-3,4-dimethyl-L-phenylalanine. It is always advisable to perform a small-scale test reaction to optimize conditions for a specific setup.

Protocol 1: Catalytic Hydrogenolysis with Hydrogen Gas

This is the most common and often the cleanest method for Cbz deprotection.[1]

Materials:

  • Cbz-3,4-dimethyl-L-phenylalanine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filter aid

Procedure:

  • Dissolution: In a flask suitable for hydrogenation, dissolve Cbz-3,4-dimethyl-L-phenylalanine (1.0 equivalent) in methanol or ethanol (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). Caution: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a well-ventilated fume hood and keep it moist with solvent.

  • Inerting the System: Seal the reaction vessel and connect it to a hydrogen source. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Hydrogenation: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethyl-L-phenylalanine. The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This method is a convenient alternative to using hydrogen gas.[1]

Materials:

  • Cbz-3,4-dimethyl-L-phenylalanine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® or a suitable filter aid

Procedure:

  • Dissolution: Dissolve Cbz-3,4-dimethyl-L-phenylalanine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction may be gently heated (40-50 °C) to increase the rate if necessary.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 1-4 hours.

  • Work-up and Isolation: Follow the filtration and isolation steps described in Protocol 1. A wash with saturated sodium bicarbonate solution may be beneficial during workup to remove any remaining ammonium formate salts.

Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are incompatible with hydrogenation.[3]

Materials:

  • Cbz-3,4-dimethyl-L-phenylalanine

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Cbz-3,4-dimethyl-L-phenylalanine (1.0 equivalent) in a minimal amount of glacial acetic acid (if necessary for solubility).

  • Reagent Addition: Cool the solution in an ice bath and add 33% HBr in acetic acid (2-4 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, add the reaction mixture to a flask containing cold diethyl ether to precipitate the product as its hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The free amino acid can be obtained by neutralizing the HBr salt with a suitable base.

Concluding Remarks

The deprotection of Cbz-3,4-dimethyl-L-phenylalanine can be reliably achieved using standard methodologies. For most applications, catalytic hydrogenolysis with either hydrogen gas or a transfer hydrogenation reagent like ammonium formate is the preferred method due to its mild conditions and clean byproducts. In cases where the substrate is sensitive to reduction, acid-mediated cleavage with HBr in acetic acid provides a robust alternative. The choice of the optimal method will depend on the specific requirements of the synthetic route, including the presence of other functional groups, scale, and available equipment.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019). [Link]

  • Green Chemistry. A tandem deprotection/coupling sequence is reported for solution-phase peptide synthesis in water under micellar catalysis conditions. (2017). [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019). [Link]

  • PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025). [Link]

  • PubMed. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. (2014). [Link]

  • PMC. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). [Link]

  • MDPI. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. (2025). [Link]

  • Google P

Sources

hydrogenation of Cbz group from dimethyl phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-DMP Subject: Catalytic Hydrogenolysis of


-Cbz-2',6'-Dimethylphenylalanine
Date:  February 27, 2026
Author:  Senior Application Scientist, Chemical Development Group

Abstract

This guide details the protocol for the deprotection of the benzyloxycarbonyl (Cbz or Z) group from 2',6'-dimethylphenylalanine (Dmp). While standard hydrogenolysis is routine for unhindered amino acids, the ortho-dimethyl substitution on the phenyl ring of Dmp introduces significant steric bulk. This steric hindrance can impede catalyst adsorption and retard reaction kinetics. This note provides an optimized "Self-Validating" protocol using acid-modified catalytic hydrogenation to prevent catalyst poisoning and ensure quantitative conversion without racemization.

Introduction & Chemical Challenge

The Cbz group is a cornerstone protecting group in peptide chemistry due to its stability against acids and bases. However, its removal via hydrogenolysis (


, Pd/C) relies on the substrate's ability to planarize and adsorb onto the palladium surface.

The Specific Challenge of Dimethyl Phenylalanine: In 2',6'-dimethylphenylalanine, the two methyl groups at the ortho positions force the aromatic ring out of planarity with the amino acid backbone to minimize


 strain. This rigid, bulky conformation restricts the approach of the benzylic carbon-oxygen bond to the catalyst surface. Furthermore, the resulting free amine (2',6'-dimethylphenylalanine) is a potent catalyst poison that can competitively bind to active Pd sites, halting the reaction before completion.

The Solution: To overcome these barriers, this protocol utilizes:

  • Protonation Strategy: Conducting the reaction in acidic media to protonate the product amine immediately, preventing catalyst poisoning.

  • Active Catalyst Selection: Utilizing Pearlman’s Catalyst (

    
    ) or high-loading Pd/C to overcome steric barriers.
    

Reaction Mechanism & Workflow

The following diagram illustrates the hydrogenolysis pathway and the critical "Trap" where the free amine can poison the catalyst if not protonated.

Cbz_Deprotection Substrate Cbz-Dmp-OH (Sterically Hindered) Adsorption Pd Surface Adsorption Substrate->Adsorption Steric Barrier Transition Hydrogenolysis (C-O Bond Cleavage) Adsorption->Transition + H2 Intermediate Carbamic Acid Intermediate Transition->Intermediate - Toluene Products Toluene + CO2 + Free Amine Intermediate->Products - CO2 (Spontaneous) Poisoning CATALYST POISONING (Free Amine binds Pd) Products->Poisoning No Acid Present Salt Ammonium Salt (Non-poisoning) Products->Salt + HCl or AcOH (Recommended) Poisoning->Adsorption Inhibits

Caption: Mechanism of Cbz hydrogenolysis showing the critical divergence between catalyst poisoning (red path) and successful product isolation via acid trapping (blue path).

Critical Parameters

ParameterStandard ConditionOptimized for Dimethyl-PheRationale
Catalyst 10% Pd/C (dry or wet)20%

(Pearlman's)
Pearlman's catalyst is more active for sterically hindered benzyl groups.
Solvent MethanolMeOH + 1.05 eq. HCl Methanol provides H2 solubility; HCl protonates the amine to prevent catalyst binding.
Pressure Balloon (1 atm)30-50 psi (Parr) Higher pressure forces H2 adsorption despite steric bulk.
Temperature RT (

)
RT to

Slight heating improves kinetics but avoid

to prevent methylation (if using MeOH).

Experimental Protocols

Protocol A: Standard Batch Hydrogenolysis (Preferred)

Best for: Gram-scale synthesis where high-pressure equipment (Parr shaker) is available.

Reagents:

  • Substrate:

    
    -Cbz-2',6'-dimethylphenylalanine (1.0 equiv)
    
  • Catalyst: 20%

    
     on Carbon (Pearlman's Catalyst), wet support (10 wt% loading relative to substrate).
    
  • Solvent: Methanol (HPLC Grade).

  • Additive: 1 M HCl (aqueous) or Glacial Acetic Acid (1.1 equiv).

Step-by-Step Procedure:

  • Safety Check: Ensure all ignition sources are removed. Pd catalysts are pyrophoric when dry.

  • Dissolution: In a pressure vessel (Parr bottle), dissolve the substrate in Methanol (0.1 M concentration).

  • Acidification: Add 1.1 equivalents of HCl or Acetic Acid.

    • Note: If the product is acid-sensitive, use Acetic Acid. If the HCl salt is desired, use 1 M HCl.[1]

  • Catalyst Addition: Carefully add the wet catalyst to the solution.

    • Technique: Add the catalyst under a blanket of Nitrogen or Argon to prevent ignition.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (

      
      ).
      
    • Purge with Hydrogen (

      
      ).
      
    • Pressurize to 40 psi (2.7 bar) .

    • Shake vigorously at Room Temperature for 4–6 hours.

  • Monitoring (Self-Validation):

    • Stop agitation. Take a 50 µL aliquot.

    • Analyze via TLC (System: EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of the UV-active Cbz starting material.

  • Work-up:

    • Filter the mixture through a Celite 545 pad to remove the catalyst. Keep the filter cake wet with water to prevent fire.

    • Concentrate the filtrate under reduced pressure.[1][2][3][4][5]

    • Result: The product will be the Hydrochloride or Acetate salt of 2',6'-dimethylphenylalanine.

Protocol B: Transfer Hydrogenation (Alternative)

Best for: Labs without high-pressure H2 lines or for parallel synthesis.

Reagents:

  • Hydrogen Donor: Ammonium Formate (5.0 equiv).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol (degassed).[3]

Step-by-Step Procedure:

  • Dissolve substrate in Methanol (0.1 M) in a round-bottom flask.

  • Add 10% Pd/C carefully.[2][5]

  • Add Ammonium Formate in one portion.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 1–2 hours.
    
    • Mechanism:[4][5][6][7] Ammonium formate decomposes to release

      
      , 
      
      
      
      , and
      
      
      in situ. The elevated temperature helps overcome the steric barrier of the dimethyl group.
  • Work-up: Filter through Celite and concentrate.

    • Note: Excess ammonium formate will sublime during high-vacuum drying.

Troubleshooting & QC Decision Tree

Use the following logic flow if conversion is incomplete.

QC_Flow Start Reaction Incomplete (>10% SM remaining) Check1 Is the Catalyst Poisoned? Start->Check1 Action1 Add 1.0 eq Acetic Acid (Protonate Amine) Check1->Action1 Yes (No acid used) Check2 Is Steric Bulk too High? Check1->Check2 No (Acid already present) Action2 Switch to Pearlman's Cat (Pd(OH)2) Check2->Action2 Yes (Using std Pd/C) Check3 Is H2 Solubility Low? Check2->Check3 No (Using Pearlman's) Action3 Increase Pressure (50 psi) or Dilute Reaction Check3->Action3

Caption: Troubleshooting logic for incomplete hydrogenolysis of hindered substrates.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The authoritative text on Cbz removal conditions).

  • Mandal, P. K., & McMurray, J. S. (2007).[8] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane". Journal of Organic Chemistry, 72(17), 6599–6601. (Alternative hydrogen sources for hindered peptides). [Link]

  • Daga, M. C., Taddei, M., & Varchi, G. (2001). "Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives". Tetrahedron Letters, 42(31), 5191–5194. (Accelerated protocols for difficult substrates). [Link]

Sources

Activation Protocols for Cbz-3,4-dimethyl-L-phenylalanine: Balancing Reactivity and Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Activating Cbz-3,4-dimethyl-L-phenylalanine Carboxyl Group Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Context

The activation of Cbz-3,4-dimethyl-L-phenylalanine (Cbz-3,4-Me2-Phe-OH) presents a specific set of challenges in peptide synthesis and medicinal chemistry. Unlike standard phenylalanine, the 3,4-dimethyl substitution on the aromatic ring introduces increased lipophilicity and moderate steric bulk. While the Benzyloxycarbonyl (Cbz or Z) group offers robust protection against base-induced racemization compared to N-acyl groups (e.g., benzoyl), the activation of the carboxyl group remains a critical control point.

Improper activation can lead to two primary failure modes:

  • Racemization: Conversion of the L-isomer to the D-isomer via oxazolone formation or direct enolization, compromising biological activity.

  • Slow Kinetics: The steric bulk of the dimethyl-phenyl ring can retard nucleophilic attack, requiring high-efficiency reagents.

This guide outlines three validated activation protocols ranging from "Green" standards to high-power coupling for difficult sequences.

Strategic Reagent Selection Guide

The choice of reagent dictates the success of the coupling. For Cbz-3,4-Me2-Phe-OH, we prioritize reagents that minimize racemization while driving the reaction to completion against steric resistance.

Table 1: Comparative Analysis of Activation Reagents
Reagent ClassRecommended SystemReactivityRacemization RiskSolubility (Organic)Application Note
Carbodiimide DIC / Oxyma Pure HighVery LowExcellentPrimary Recommendation. "Green" alternative to HOBt. Urea byproduct is soluble in DMF/DCM.
Uronium/Aminium HATU / HOAt / Collidine Very HighLowGoodFor Difficult Couplings. Use when the amine partner is sterically hindered.
Mixed Anhydride IBCF / NMM ModerateModerateHighFor Scale-Up. Fast, economical, but requires strict temp control (-15°C) to avoid urethane formation.
Phosphonium PyBOP / DIPEA HighLowGoodAlternative. Useful if uronium salts cause guanidinylation of the amine.

Mechanistic Insight: The Activation Pathway

Understanding the activation mechanism is crucial for troubleshooting. The goal is to generate an Active Ester (intermediate) that reacts with the amine faster than it racemizes.

Figure 1: Carbodiimide/Additive Activation Pathway

This diagram illustrates the "Safety-Catch" mechanism where Oxyma/HOBt intercepts the reactive O-Acylisourea to prevent racemization.

ActivationPathway Start Cbz-3,4-Me2-Phe-OH O_Acyl O-Acylisourea (Highly Reactive/Racemization Prone) Start->O_Acyl + DIC DIC DIC (Carbodiimide) Oxazolone Oxazolone (Racemized Product) O_Acyl->Oxazolone Slow / No Additive ActiveEster Active Ester (-OBt / -Oxyma) O_Acyl->ActiveEster + Additive (Fast) Additive Oxyma Pure / HOAt Product Cbz-Peptide (Amide Bond) ActiveEster->Product + Amine Amine Amine Partner (H2N-R)

Caption: Mechanism of carboxyl activation using DIC/Additive. The additive intercepts the O-acylisourea to form a stable active ester, preventing oxazolone-mediated racemization.

Detailed Experimental Protocols

Protocol A: The "Green" Standard (DIC / Oxyma Pure)

Best for: Routine couplings, solid-phase peptide synthesis (SPPS), and avoiding explosive additives (HOBt). Mechanism: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a racemization suppressant superior to HOBt.[1]

Materials:

  • Cbz-3,4-dimethyl-L-phenylalanine (1.0 equiv)

  • DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • Oxyma Pure (1.1 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for higher solubility.

  • Amine component (1.0 - 1.2 equiv)[2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve Cbz-3,4-Me2-Phe-OH (1.0 equiv) and Oxyma Pure (1.1 equiv) in minimal DMF (concentration ~0.1 - 0.3 M). Ensure complete dissolution; the dimethyl substitution increases lipophilicity, so mild sonication may be required.

  • Activation: Cool the solution to 0°C (ice bath). Add DIC (1.1 equiv) dropwise.

    • Note: The solution may turn yellow/orange; this is normal for Oxyma active esters.

  • Pre-activation: Stir at 0°C for 2–5 minutes.

    • Critical: Do not pre-activate for >10 minutes as active esters can slowly degrade or rearrange.

  • Coupling: Add the Amine component.[3][4] If the amine is a salt (e.g., HCl salt), add DIPEA (1.0 equiv relative to the salt) simultaneously.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC or HPLC.[3]

    • Typical Time: 1–4 hours.[3]

  • Workup: Dilute with Ethyl Acetate. Wash with 1M KHSO4 (removes DIPEA/Amine), Water, and 5% NaHCO3 (removes unreacted acid/Oxyma). Dry over MgSO4 and concentrate.

Protocol B: High-Efficiency Coupling (HATU / HOAt)

Best for: Sterically hindered amine partners, cyclizations, or when Protocol A yields are <80%. Mechanism: HATU generates the OAt-active ester, which is more reactive than OBt esters due to the neighboring group effect of the pyridine nitrogen.

Materials:

  • Cbz-3,4-dimethyl-L-phenylalanine (1.0 equiv)

  • HATU (0.95 - 1.0 equiv)

  • HOAt (0.5 equiv - Optional but recommended for max stereocontrol)

  • Base: 2,4,6-Collidine (TMP) or DIPEA.

    • Expert Tip: Collidine is a weaker base than DIPEA and significantly reduces racemization risk with Cbz-amino acids.

Step-by-Step Procedure:

  • Preparation: Dissolve Cbz-3,4-Me2-Phe-OH (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

  • Base Addition: Cool to 0°C. Add Collidine (2.0–3.0 equiv).

  • Immediate Coupling: Add the Amine component immediately (within 30 seconds).

    • Why? Guanidinium salts (HATU) react very fast.[3] Long pre-activation can lead to formation of the unreactive guanidine byproduct if the amine isn't present.

  • Reaction: Stir at Room Temp for 1–2 hours.

  • Quench: Dilute with Ethyl Acetate and wash immediately with dilute acid (0.5M HCl or Citric Acid) to remove the base and stop any base-catalyzed racemization.

Protocol C: Mixed Anhydride Method (IBCF)

Best for: Large-scale synthesis (>10g) where cost of HATU/Oxyma is prohibitive. Risk: Temperature control is critical to prevent "wrong-side" attack (forming the urethane).

Materials:

  • Cbz-3,4-dimethyl-L-phenylalanine

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM)[1][2][5]

  • Solvent: THF (Tetrahydrofuran) or DCM.

Step-by-Step Procedure:

  • Setup: Dissolve the amino acid and NMM (1.1 equiv) in anhydrous THF.

  • Deep Cooling: Cool the mixture to -15°C (Salt/Ice or Acetone/Dry Ice).

    • Critical: Temperature must not rise above -10°C during activation.

  • Activation: Add IBCF (1.0 equiv) dropwise over 10 minutes. A white precipitate (NMM·HCl) will form.

  • Activation Time: Stir at -15°C for exactly 2–5 minutes.

  • Coupling: Add the pre-cooled solution of the Amine (in THF/DMF) in one portion.

  • Controlled Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

Troubleshooting & Optimization Workflow

Use this logic flow to troubleshoot low yields or purity issues.

Figure 2: Optimization Decision Tree

Optimization Start Start: Standard Protocol (DIC/Oxyma) CheckYield Check Yield & Purity (HPLC/LCMS) Start->CheckYield Success Yield > 85% Racemization < 1% CheckYield->Success Pass LowYield Low Yield (Incomplete Reaction) CheckYield->LowYield Fail: Reactivity Racemization High Racemization (> 2% D-Isomer) CheckYield->Racemization Fail: Purity Sol1 Switch to HATU/HOAt (Increase Reactivity) LowYield->Sol1 Sol2 Double Coupling (Repeat Step) LowYield->Sol2 Sol3 Switch Base to Collidine (Weaker Base) Racemization->Sol3 Sol4 Lower Temp (0°C -> -10°C) Use T3P (Propylphosphonic Anhydride) Racemization->Sol4

Caption: Decision tree for optimizing coupling conditions based on yield and enantiomeric purity data.

References

  • Albericio, F., &yman, J. M. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis.[6] Organic Process Research & Development. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[3] An Efficient Peptide Coupling Additive.[1][3][6][7] Journal of the American Chemical Society.[8] [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Application Note: Industrial Scale-Up of N-Cbz-3,4-dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-Cbz-3,4-dimethyl-L-phenylalanine , a critical non-canonical amino acid scaffold used in peptidomimetics and protease inhibitors.

While asymmetric hydrogenation using chiral phosphine ligands (e.g., Rh-DuPhos) offers a direct route, the high cost of ligands and intellectual property constraints often make it less attractive for multi-kilogram generic manufacturing. This guide focuses on a Chemo-Enzymatic Approach utilizing the classical Erlenmeyer-Plöchl azlactone synthesis followed by kinetic resolution using Aminoacylase I. This route is selected for its operational robustness, low raw material costs, and high enantiomeric purity (>99.5% ee).

Key Process Parameters
ParameterSpecification
Target Scale 1.0 kg – 10.0 kg batches
Overall Yield 35–40% (from aldehyde)
Enantiomeric Excess (ee) > 99.5% (L-isomer)
Chemical Purity > 98.0% (HPLC)
Critical Safety Cbz-Cl handling (corrosive/sensitizer)

Strategic Route Selection

The synthesis is divided into three distinct phases to maximize yield and purity control.

  • Phase I: Skeleton Construction. Condensation of 3,4-dimethylbenzaldehyde with N-acetylglycine to form the azlactone, followed by hydrolysis and non-stereoselective hydrogenation to yield N-Acetyl-DL-3,4-dimethylphenylalanine .

  • Phase II: Optical Resolution. Kinetic resolution using Aspergillus melleus Aminoacylase I. This enzyme selectively hydrolyzes the L-enantiomer's acetyl group, releasing the free L-amino acid while leaving the D-enantiomer protected.

  • Phase III: Protection. Schotten-Baumann protection of the free L-amino acid with Benzyl Chloroformate (Cbz-Cl).

Process Flow Diagram

SyntheticRoute Start 3,4-Dimethylbenzaldehyde + N-Acetylglycine Azlactone Azlactone Intermediate (Erlenmeyer-Plöchl) Start->Azlactone Ac2O, NaOAc Reflux Dehydro N-Acetyl-Dehydro-Phe (Hydrolysis) Azlactone->Dehydro H2O/Acetone Hydrolysis Racemic N-Acetyl-DL-3,4-dimethyl-Phe (H2, Pd/C Reduction) Dehydro->Racemic H2, Pd/C 50 psi Resolution Enzymatic Resolution (Aminoacylase I, pH 7.5) Racemic->Resolution Enzyme Dosing FreeL Free L-3,4-dimethyl-Phe (Precipitate) Resolution->FreeL Selective Hydrolysis D_isomer N-Acetyl-D-Phe (Mother Liquor) Resolution->D_isomer Remains in Solution Product N-Cbz-3,4-dimethyl-L-Phe (Schotten-Baumann) FreeL->Product Cbz-Cl, NaOH pH 9-10

Figure 1: Chemo-enzymatic workflow for N-Cbz-3,4-dimethyl-L-phenylalanine synthesis.

Detailed Experimental Protocols

Phase I: Construction of the Racemic Acetyl-Derivative

Objective: Synthesize N-acetyl-DL-3,4-dimethylphenylalanine.

Reagents:

  • 3,4-Dimethylbenzaldehyde (1.0 equiv)

  • N-Acetylglycine (1.2 equiv)

  • Acetic Anhydride (3.0 equiv)[1]

  • Sodium Acetate (anhydrous, 1.0 equiv)

Protocol:

  • Condensation: In a reactor equipped with an overhead stirrer and reflux condenser, charge 3,4-dimethylbenzaldehyde, N-acetylglycine, and sodium acetate.

  • Addition: Add acetic anhydride slowly. Caution: Exothermic.

  • Heating: Heat the slurry to 110°C. The mixture will liquefy and turn yellow/orange (azlactone formation). Hold for 4 hours.

  • Quench & Hydrolysis: Cool to 80°C. Cautiously add water (equal volume) to hydrolyze the azlactone ring. Continue stirring at 80°C for 2 hours to ensure ring opening to the N-acetyl-dehydro-amino acid.

  • Reduction: Transfer the mixture to a hydrogenation vessel. Add 5% Pd/C (5 wt% loading). Hydrogenate at 50 psi (3.5 bar) and 60°C until H2 uptake ceases (approx. 6-12 hours).

  • Isolation: Filter catalyst over Celite. Concentrate the filtrate to remove acetic acid. Recrystallize the crude N-acetyl-DL-amino acid from water/ethanol.

Why this works: The Erlenmeyer reaction is the industry standard for substituting the phenyl ring. Using N-acetylglycine (instead of hippuric acid) is crucial because Acylase I has significantly higher activity on acetyl derivatives than benzoyl derivatives [1].

Phase II: Enzymatic Resolution (The Chirality Step)

Objective: Isolate pure L-3,4-dimethylphenylalanine.

Reagents:

  • N-Acetyl-DL-3,4-dimethylphenylalanine

  • Aminoacylase I (Aspergillus melleus, Grade I)

  • Cobalt(II) chloride (activator, trace)

  • Ammonia/HCl for pH adjustment

Protocol:

  • Substrate Prep: Suspend the racemic N-acetyl compound (0.5 M concentration) in deionized water. Adjust pH to 7.5 using dilute ammonia. The solution should become clear.

  • Enzyme Addition: Add CoCl2 (0.5 mM final conc.) followed by Aminoacylase I (approx. 15,000 Units/mol substrate).

  • Incubation: Stir gently at 37°C. Monitor the reaction via HPLC.

    • Endpoint: The reaction stops at exactly 50% conversion (theoretical max for resolution).

  • Separation (Critical Step):

    • Acidify the mixture to pH 5.0 using acetic acid. Add activated carbon and filter to remove the enzyme (or use immobilized enzyme for reuse).

    • Acidify further to pH 1.5 using HCl. The unreacted N-acetyl-D-isomer will precipitate or can be extracted into ethyl acetate.

    • The Free L-Amino Acid remains in the aqueous phase (protonated).

  • Isolation of L-AA: Neutralize the aqueous phase to the isoelectric point (approx. pH 5.5-6.0). The free L-3,4-dimethylphenylalanine will precipitate as a white solid. Filter, wash with cold water, and dry.

Self-Validating Check:

  • Check chiral purity of the isolated solid.[2] If ee < 99%, recrystallize from water.

Phase III: N-Cbz Protection (Schotten-Baumann)

Objective: Protect the amine with a Carboxybenzyl (Cbz) group.[3]

Reagents:

  • L-3,4-dimethylphenylalanine

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)[3]

  • NaOH (4N solution)

  • Acetone/Water solvent system

Protocol:

  • Dissolution: Dissolve the L-amino acid in 4N NaOH (2.5 equiv) and water. Cool to 0-5°C.

  • Controlled Addition: Add Cbz-Cl dropwise over 1 hour.

    • Simultaneously add 4N NaOH via an automated dosing pump to maintain pH 9.5 – 10.5 .

    • Warning: If pH drops < 9, Cbz-Cl hydrolyzes rapidly. If pH > 11, racemization or dipeptide formation may occur [2].

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C).

  • Work-up:

    • Extract the alkaline solution with Diethyl Ether (removes unreacted Cbz-Cl and benzyl alcohol). Discard organic layer.

    • Acidify the aqueous layer carefully with 6N HCl to pH 2.0. The product will oil out or precipitate.

    • Extract into Ethyl Acetate.[4] Wash with brine, dry over MgSO4.

  • Crystallization: Concentrate and crystallize from EtOAc/Hexanes.

Analytical Quality Control

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Conforms to structure; 3,4-dimethyl signals at ~2.2 ppm.
Chiral Purity Chiral HPLC (Daicel Crownpak CR(+) or Chiralpak AD-H)> 99.5% L-isomer
Chemical Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0%
Residual Solvent GC-Headspace< ICH limits

Safety & Handling (Cbz-Cl)

Benzyl Chloroformate (Cbz-Cl) is the primary hazard in this protocol.

  • Inhalation Hazard: Cbz-Cl releases HCl and can degrade to phosgene upon heating or contact with moisture. Always handle in a functioning fume hood.

  • Pressure Buildup: Store Cbz-Cl in a vented refrigerator. Bottles can pressurize due to slow decomposition (CO2 generation).

  • Neutralization: Spills should be neutralized with dilute ammonia or sodium carbonate solution.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
  • BenchChem. (2025).[4] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

  • Organic Syntheses. (1943). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid. Org. Synth. Coll. Vol. 2, p. 1. Retrieved from

  • Tao, J., & Lin, G. (2002). Biocatalysis for the Production of Amino Acids. In Enzyme Catalysis in Organic Synthesis. Wiley-VCH.
  • Groger, H. (2001). Enzymatic routes to enantiomerically pure aromatic alpha-amino acids. Adv.[5][6][7] Synth. Catal., 343, 547-558.

(Note: While specific literature on the 3,4-dimethyl derivative is patent-heavy, the references above provide the validated protocols for the homologous veratraldehyde [3,4-dimethoxy] and general phenylalanine derivatives which are chemically equivalent for these reaction types.)

Sources

Troubleshooting & Optimization

preventing racemization of Cbz-3,4-dimethyl-L-phenylalanine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Racemization During Amide Bond Formation

Ticket ID: #RAC-34DMP-001 Status: Open Analyst: Senior Application Scientist

Executive Summary

Coupling Cbz-3,4-dimethyl-L-phenylalanine presents a dual challenge: steric hindrance from the dimethyl-substituted aromatic ring and electronic susceptibility to racemization. While the Benzyloxycarbonyl (Cbz/Z) group is a urethane protector—historically safer than amides (like Benzoyl) regarding 5(4H)-oxazolone formation—it is not immune to racemization.

The bulky 3,4-dimethyl motif slows the rate of aminolysis (coupling). This extended reaction time leaves the activated carboxylate intermediate vulnerable to base-catalyzed proton abstraction (enolization). To preserve chirality, you must decouple activation speed from base strength.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: Why is my enantiomeric excess (ee) dropping despite using Cbz protection?

A: Even with Cbz protection, racemization occurs via two distinct pathways when coupling is slow:

  • Direct Enolization (Base-Catalyzed): If you use a strong tertiary base (like DIEA/DIPEA) with slow-reacting bulky amino acids, the base abstracts the acidic

    
    -proton, forming a planar enolate. This destroys the chiral center.
    
  • Oxazolone Formation: Although less favorable for Cbz than Benzoyl groups, the activated carbonyl can still be attacked by the carbamate oxygen under slow coupling conditions, forming a 2-alkoxy-5(4H)-oxazolone. This intermediate racemizes rapidly before opening.

Q2: I typically use HATU/DIEA. Why is this failing for this specific molecule?

A: HATU is an uronium salt that requires base to function. For sterically hindered amino acids, the "standard" 3-5 equivalents of DIEA is lethal to chirality. The excess base resides in the solution longer than the coupling takes to complete, driving the enolization pathway.

  • Recommendation: Switch to a base-free carbodiimide method or use a weaker base (Collidine) with highly efficient additives (Oxyma Pure).

Q3: What is the best solvent system for this coupling?

A: While DMF is standard, it promotes proton abstraction due to its polarity and basicity.

  • Optimization: Use a mixture of DCM/DMF (1:1) . DCM (Dichloromethane) has a lower dielectric constant, which destabilizes the charged enolate intermediate, thereby reducing racemization rates.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: The "Safe" Route (Base-Free Carbodiimide)

Best for: Maximum preservation of chirality when reaction time is not the primary constraint.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) - liquid, forms soluble urea in DCM.

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2]

  • Solvent: DCM/DMF (1:1).

Step-by-Step:

  • Dissolution: Dissolve Cbz-3,4-dimethyl-L-Phe (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM/DMF.

  • Cooling (Critical): Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (1.0 equiv) dropwise. Stir at 0°C for 2–5 minutes. Note: Do not over-preactivate; prolonged activation can lead to side reactions.

  • Coupling: Add the amine component (1.0–1.1 equiv).

  • Progression: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor via HPLC.[1][3][4]

Protocol B: The "Power" Route (Collidine-Buffered Uronium)

Best for: Extremely hindered amines where DIC is too slow, necessitating a stronger push.

Reagents:

  • Activator: COMU or HATU (COMU is preferred for easier byproduct removal and safety).

  • Base: 2,4,6-Collidine (TMP). Why? It is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5) and sterically hindered, preventing it from abstracting the

    
    -proton.
    
  • Solvent: DMF.

Step-by-Step:

  • Dissolution: Dissolve Cbz-3,4-dimethyl-L-Phe (1.0 equiv) and COMU (1.0 equiv) in dry DMF.

  • Cooling: Cool to 0°C .

  • Base Addition: Add 2,4,6-Collidine (2.0 equiv) dropwise. Crucial: Do not dump the base.

  • Coupling: Immediately add the amine component (1.0 equiv).

  • Quench: Once HPLC indicates consumption of starting material, quench immediately with 0.1M HCl (if acid stable) or water to stop any residual base activity.

Module 3: Visualization & Logic

Figure 1: Racemization Pathways & Mitigation

The following diagram illustrates the mechanistic fork in the road. Path A is the desired coupling. Path B and C are the failure modes caused by base and steric delay.

RacemizationPathways Start Cbz-3,4-dimethyl-L-Phe Activation Activated Ester (O-Acylisourea / OBt) Start->Activation + Activator Coupling Nucleophilic Attack (Amine) Activation->Coupling Fast Kinetics Oxazolone 5(4H)-Oxazolone Formation Activation->Oxazolone Slow Kinetics (Steric Bulk) Enol Enolization (Alpha-Proton Removal) Activation->Enol + Base Base Strong Base (DIEA/TEA) Base->Enol Product L-Peptide (Chiral Integrity Kept) Coupling->Product Racemate DL-Mixture (Racemization) Oxazolone->Racemate Enol->Racemate

Caption: Path A (Green) requires fast kinetics. Path B/C (Red) dominate when sterics slow the reaction or strong bases are present.

Figure 2: Troubleshooting Decision Tree

Use this flow to select the correct protocol based on your specific failure mode.

DecisionTree Problem Start: Low Chiral Purity? CheckBase Are you using DIEA/TEA? Problem->CheckBase YesBase Yes CheckBase->YesBase NoBase No (Using Carbodiimide) CheckBase->NoBase SwitchBase Switch to Collidine or Base-Free YesBase->SwitchBase CheckAdd Are you using HOBt? NoBase->CheckAdd YesAdd Yes CheckAdd->YesAdd CheckTemp Temperature > 0°C? CheckAdd->CheckTemp Using Oxyma/HOAt SwitchOxyma Switch to Oxyma Pure (More Acidic/Faster) YesAdd->SwitchOxyma CoolDown Cool to 0°C for Activation Step CheckTemp->CoolDown Yes

Caption: Logic flow for isolating the cause of racemization in hindered couplings.

Module 4: Comparative Data

The following table compares additive efficiency in suppressing racemization for hindered amino acids. Note the superiority of Oxyma Pure over traditional benzotriazoles.

AdditiveSafety ProfileRacemization SuppressionCoupling SpeedRecommendation
HOBt Explosive (dry)ModerateModerateObsolete for hindered AAs.
HOAt High RiskExcellentFastGood, but expensive/restricted.
Oxyma Pure SafeSuperior Very Fast Primary Choice for 3,4-dimethyl-Phe.
None (DIC only) SafePoorSlowDo Not Use without additive.

References

  • Subirós-Funosas, R., et al. (2009).[2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][5] Chemistry – A European Journal.[2][6] [Link]

  • Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup.[7][8] Chemical Reviews. [Link]

  • AAPPTec. (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[9] AAPPTec Technical Library. [Link]

Sources

Technical Support Center: Cbz-3,4-dimethyl-L-phenylalanine Hydrogenolysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering stalling or incomplete deprotection of Cbz-3,4-dimethyl-L-phenylalanine .

Ticket ID: #CBZ-DEP-34DM Status: Open Severity: High (Process Stalled) Topic: Troubleshooting Incomplete Hydrogenolysis[1]

Executive Summary & Mechanistic Insight

Users frequently report that the hydrogenolysis of N-benzyloxycarbonyl-3,4-dimethyl-L-phenylalanine stalls at 40–60% conversion, despite using standard Palladium on Carbon (Pd/C) conditions.[1]

The Core Problem: Product Inhibition & Adsorption Competition

Unlike unsubstituted phenylalanine, the 3,4-dimethyl substitution pattern on the phenyl ring increases the electron density of the aromatic system (via inductive effects of the methyl groups). This creates two competing mechanisms that stall the reaction:

  • Competitive Adsorption: The electron-rich 3,4-dimethylphenyl ring competes with the Cbz benzyl ring for active sites on the Pd surface.[1]

  • Product Inhibition (Amine Poisoning): As the free amine product forms, it binds strongly to the Pd catalyst. The increased lipophilicity of the dimethyl-substituted product often leads to poor solubility in pure methanol, causing the product to precipitate onto the catalyst surface, effectively "choking" it.

Diagnostic Workflow

Before altering chemical parameters, follow this logic flow to identify the specific bottleneck (Kinetics vs. Poisoning vs. Solubility).

DiagnosticWorkflow Start ISSUE: Incomplete Conversion CheckSolubility Step 1: Check Reaction Homogeneity Is precipitate visible on the catalyst? Start->CheckSolubility CheckPoison Step 2: Test for Catalyst Poisoning (Add fresh catalyst to aliquot) CheckSolubility->CheckPoison No (Clear) SolubilityIssue CAUSE: Product Precipitation ACTION: Switch to AcOH or THF/H2O CheckSolubility->SolubilityIssue Yes (Cloudy) CheckSideProd Step 3: LCMS Analysis for Side Products (N-benzyl or methylated amine?) CheckPoison->CheckSideProd Stalls Again PoisonIssue CAUSE: Amine Poisoning ACTION: Add 1.0 eq HCl or AcOH CheckPoison->PoisonIssue Reaction Restarts KineticsIssue CAUSE: H2 Mass Transfer ACTION: Increase Pressure (50 psi) or Agitation CheckSideProd->KineticsIssue Slow Kinetics ImpurityIssue CAUSE: Sulfur/Thiol Impurity ACTION: Recrystallize SM or Increase Catalyst Loading >20% CheckSideProd->ImpurityIssue No Side Products

Figure 1: Diagnostic logic tree for identifying the root cause of incomplete deprotection.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: This is classic Product Inhibition . The free amine generated (3,4-dimethyl-L-phenylalanine) is a nucleophile that coordinates to the Pd surface, blocking further substrate access.[1] The methyl groups on the phenyl ring increase the lipophilicity, making the product less soluble in methanol, leading to micro-precipitation on the catalyst. Solution:

  • Acid Scavenger: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or HCl (1M in dioxane) to the reaction mixture. This protonates the free amine immediately upon formation (

    
    ), preventing it from binding to the catalyst.[1]
    
  • Solvent Switch: Move from MeOH to Acetic Acid (glacial) or a THF/Water (1:1) mixture to maintain product solubility.

Q2: I see a side product with M+90 mass (M+Benzyl). What is happening?

Diagnosis: Reductive Amination (N-Benzylation).[1] If the hydrogen pressure is too low or the catalyst is not active enough, the intermediate imine (formed from the cleavage of the benzyl carbamate) can react with the free amine product or the benzyl alcohol byproduct can be oxidized to benzaldehyde, which then undergoes reductive amination with your product. Solution:

  • Increase Hydrogen Pressure: Switch from a balloon (1 atm) to a Parr shaker (40–50 psi).

  • Vent CO2: Ensure the system is vented properly to remove the

    
     byproduct, which can blanket the solution and reduce 
    
    
    
    concentration.
Q3: Can I use Transfer Hydrogenation instead of H2 gas?

Diagnosis: Yes, and it is often superior for hindered substrates. Solution: Use Ammonium Formate (5–10 eq) or 1,4-Cyclohexadiene with 10% Pd/C in refluxing Ethanol.[1]

  • Why? This generates

    
     in situ on the catalyst surface and releases 
    
    
    
    and
    
    
    . However, note that the released ammonia can also poison the catalyst, so the reaction must be run at reflux to drive off gases.
Q4: Is the 3,4-dimethyl group sensitive to hydrogenation?

Diagnosis: Generally, No , but caution is required. Under standard conditions (Pd/C, 1 atm, RT), the phenyl ring will not be reduced. However, if you use Platinum Oxide (


)  or high pressure (>100 psi) with prolonged reaction times to force the Cbz removal, you risk reducing the aromatic ring to a cyclohexyl  derivative.
Standard:  Stick to Pd/C or Pd(OH)2 (Pearlman’s Catalyst) to avoid ring reduction.

Optimized Experimental Protocols

Method A: Standard Hydrogenolysis (with Acid Additive)

Best for: Routine deprotection where solubility is moderate.

ParameterSpecification
Substrate Cbz-3,4-dimethyl-L-phenylalanine (1.0 eq)
Catalyst 10% Pd/C (50% wet), 10 wt% loading
Solvent Methanol + 2.0 eq Acetic Acid (Critical for preventing poisoning)
Concentration 0.1 M
H2 Source Balloon (1 atm) with vigorous stirring
Time 2 – 6 Hours

Step-by-Step:

  • Dissolve the substrate in Methanol (0.1 M).

  • Add Glacial Acetic Acid (2.0 equivalents). Note: This protonates the product.

  • Flush the vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Carefully add 10% Pd/C (10% by weight of substrate).

  • Purge with Hydrogen (

    
    ) x3 (Vacuum/Fill cycles).[2][3]
    
  • Stir vigorously at Room Temperature.

  • Validation: Monitor by TLC (ninhydrin stain for free amine) or LCMS.

  • Workup: Filter through Celite. Concentrate. The product will be the acetate salt.

Method B: Acidolytic Cleavage (HBr/AcOH)

Best for: Stubborn cases where hydrogenation fails completely or catalyst poisons instantly (e.g., trace sulfur).

ParameterSpecification
Reagent 33% HBr in Glacial Acetic Acid
Temperature Room Temperature
Time 30 – 60 Minutes

Step-by-Step:

  • Place Cbz-3,4-dimethyl-L-phenylalanine in a round-bottom flask.

  • Add 33% HBr in Acetic Acid (5–10 mL per gram of substrate).

  • Stir at RT.[1][2][3][4] Evolution of

    
     will be observed.[5]
    
  • Validation: Reaction is usually rapid (<1 hour).

  • Workup: Precipitate the product by adding cold Diethyl Ether . Filter the solid hydrobromide salt.

  • Caution: This method is harsh.[1] Ensure the 3,4-dimethylphenyl ring is stable to strong acid (it usually is).[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Cbz removal conditions and acid/base compatibility).

  • Mandal, P. K., & McMurray, J. S. (2007).[6] Pd-C-induced catalytic transfer hydrogenation with triethylsilane.[1][6] Journal of Organic Chemistry, 72(17), 6599–6601. Link

  • Felpin, F. X., & Fouquet, E. (2010).[7] A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd/C catalyst with well-defined properties.[1] Chemistry – A European Journal, 16(41), 12440–12445. Link

  • Sajiki, H. (1995).[6][7] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate.[6][7] Tetrahedron Letters, 36(20), 3465–3468. (Demonstrates the poisoning effect of amines on Pd/C). Link

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Cbz Deprotection. (General guidelines on solubility and catalyst poisoning). Link

Sources

Technical Support Center: Purification of Hydrophobic Cbz-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Topic: Overcoming Hydrophobic & Phase Separation Challenges in Cbz-AA Purification

Introduction: The Hydrophobicity Paradox

Welcome to the technical guide for Cbz (Benzyloxycarbonyl) protection. While Cbz is a robust protecting group, it introduces a significant lipophilic benzyl moiety. When attached to already hydrophobic amino acids (e.g., Phenylalanine, Valine, Leucine), the resulting molecule often straddles the boundary between organic and aqueous solubility.[1]

This guide addresses the three most common "failure modes" reported by our users: Product Oiling , Persistent Benzyl Alcohol Contamination , and Emulsion Lock-up .

Module 1: The "Oiling Out" Phenomenon

User Issue: "I acidified my aqueous extract to precipitate Cbz-L-Phenylalanine, but instead of a white solid, I got a sticky gum/oil at the bottom of the flask."

Root Cause Analysis

"Oiling out" occurs when the product separates as a liquid phase before it can crystallize. This is thermodynamically favored when:

  • Supersaturation is too high: Rapid acidification generates product faster than the crystal lattice can form.

  • Melting Point Depression: Impurities (or residual solvent) lower the melting point of the solid below the ambient temperature.

  • Hydrophobicity: The Cbz-AA acts as a surfactant, favoring a disordered micellar phase over an ordered lattice.

Troubleshooting Protocol: The "Slow-Acid" Technique

Do not dump acid into your separating funnel. Follow this controlled precipitation method:

  • Dilution: Dilute your alkaline aqueous phase with water (approx. 20% volume increase). A lower concentration reduces the shock of supersaturation.

  • Temperature Control: Cool the solution to 0–5°C.

  • Seeding: If you have any solid crystals from a previous batch (even crude), add a "seed" pinch now.

  • Titration: Add 1N HCl dropwise with vigorous stirring.

    • Critical Checkpoint: Stop adding acid when the solution becomes cloudy (the "cloud point"). Stir for 15-30 minutes to allow the oil droplets to organize into a solid lattice on the seeds.

  • Completion: Once solids are visible, continue acidifying to pH 2.

Decision Tree: Acid-Base Workup & Oiling Logic

WorkupLogic Start Crude Reaction Mixture (Alkaline) Wash Wash with Ether/EtOAc (Remove Benzyl Alcohol) Start->Wash Acidify Acidify Aqueous Layer (Slowly to pH 2) Wash->Acidify CheckState Observe Physical State Acidify->CheckState Solid White Precipitate CheckState->Solid Success Oil Sticky Oil / Gum CheckState->Oil Failure Filter Filter & Wash with Water Solid->Filter FixOil Troubleshoot Oil Oil->FixOil Extract Extract Oil into EtOAc FixOil->Extract Standard Recovery Dry Dry (Na2SO4) & Evaporate Extract->Dry DCHA Convert to DCHA Salt (See Module 3) Dry->DCHA If crystallization fails

Figure 1: Decision logic for Cbz-amino acid workup. Note the diversion to DCHA salt formation if oiling persists.

Module 2: The "Ghost" Impurity (Benzyl Alcohol)

User Issue: "My NMR shows a persistent peak at ~4.6 ppm (CH2) and ~7.3 ppm (aromatic), even after recrystallization. It's Benzyl Alcohol."

Expert Insight

Benzyl alcohol (


) is the inevitable byproduct of Benzyl Chloroformate (

) hydrolysis.
  • The Mistake: Users often wait to purify until after acidification. Once acidified, Cbz-AA and BnOH are both soluble in organic solvents, making separation difficult.

  • The Fix: You must remove BnOH while the Cbz-AA is still a water-soluble salt.

The "Alkaline Wash" Protocol

Perform this step before acidifying your product.

StepActionMechanism
1 Basify Ensure reaction mixture is pH > 9 (using

or

). Result: Cbz-AA is a salt (

) and stays in water.
2 Extract Wash the aqueous layer with Diethyl Ether or TBME (

volumes).
3 Partition Benzyl Alcohol (neutral) migrates into the Ether layer. Cbz-AA (charged) stays in the Water layer.
4 Discard Discard the organic (Ether) layer.
5 Proceed Now acidify the aqueous layer.[2][3] The precipitate will be free of Benzyl Alcohol.

Module 3: The "Nuclear Option" – DCHA Salts

User Issue: "I have tried everything. My Cbz-Valine is still an oil. I cannot get a solid for X-ray or storage."

The Solution: Dicyclohexylamine (DCHA) Salts

When a free acid oil refuses to crystallize, converting it to a DCHA salt is the industry standard for purification. DCHA salts of Cbz-amino acids are highly crystalline, high-melting solids that are easy to filter.

Protocol: Formation and Regeneration
Phase A: Forming the Salt
  • Dissolve: Take your oily Cbz-AA (free acid) and dissolve it in a minimal amount of warm Ethyl Acetate.

  • Add DCHA: Add Dicyclohexylamine (1.05 equivalents).

  • Precipitate:

    • Often, the salt precipitates immediately.

    • If not, add non-polar anti-solvent (Petroleum Ether or Hexane) until cloudy.

  • Cool & Filter: Chill to 4°C, filter the white crystals, and wash with cold Ether.

    • Result: Highly pure Cbz-AA

      
      DCHA salt. Impurities stay in the mother liquor.
      
Phase B: Regenerating the Free Acid (If needed)
  • Suspend: Place the DCHA salt in a separating funnel with Ethyl Acetate and Water.

  • Acidify: Add 5%

    
     or dilute 
    
    
    
    and shake vigorously.
    • Chemistry: The acid protonates the DCHA (becoming water-soluble

      
      ). The Cbz-AA returns to its free acid form (EtOAc soluble).
      
  • Separate: Collect the organic layer, dry, and evaporate. You will now have the pure Cbz-AA free acid.

Module 4: Breaking Emulsions

User Issue: "During extraction, my separating funnel has three layers. The middle one is a thick, milky mess."

Why it happens

Hydrophobic Cbz-amino acids act as surfactants (soap). When shaken with water and organic solvents, they stabilize droplets, preventing phase separation.

Emulsion Breaking Toolkit
TechniqueMethodWhy it works
Brine Shock Add saturated NaCl solution.[4]Increases ionic strength of the aqueous layer, "salting out" the organics and disrupting the surfactant layer.[4]
Filtration Pass the emulsion through a pad of Celite or glass wool.Physical shearing of the droplets breaks the surface tension holding them together.
Time + Heat Use a hair dryer to gently warm the funnel (if thermally stable).Reduces viscosity and increases Brownian motion, encouraging droplet coalescence.
Co-Solvent Add a small amount of Methanol or Ethanol.Disrupts the surface tension at the interface (use sparingly to avoid yield loss).

References

  • BenchChem. (2025).[2][3][5] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Cbz stability and cleavage).
  • ResearchGate. (2014). Discussion: How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

Sources

minimizing side reactions with 3,4-dimethylphenylalanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3,4-dimethylphenylalanine (3,4-DMPA) and its derivatives (e.g., Fmoc-3,4-dimethyl-L-phenylalanine).

Incorporating unnatural, sterically hindered, and electron-rich amino acids into peptide sequences presents unique thermodynamic and kinetic challenges[1]. Below, we provide field-proven troubleshooting guides, causal explanations, and self-validating protocols to ensure high-fidelity synthesis.

Section 1: Troubleshooting & FAQs

Q1: I am observing incomplete coupling and sequence truncation immediately following the addition of Fmoc-3,4-DMPA. Why is this happening, and how can I fix it? The Causality: 3,4-DMPA possesses two methyl groups on the phenyl ring. While not directly on the


-carbon or 

-carbon, this modification significantly increases the hydrophobic bulk of the side chain. During Solid-Phase Peptide Synthesis (SPPS), highly hydrophobic unnatural amino acids promote inter-chain aggregation (often forming stable

-sheets) on the resin. This aggregation restricts mass transport of activated amino acid derivatives from the solution phase to the resin-bound peptide chain, throttling reaction kinetics[1]. The Solution:
  • Disrupt Aggregation: Switch your primary solvent from pure DMF to a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP), or add 0.1 M chaotropic salts (e.g., LiCl) to break hydrogen bonding networks[2].

  • Enhance Kinetics: Utilize microwave-assisted SPPS (heating to 75°C) combined with a highly efficient coupling reagent like DIC/OxymaPure or COMU, which excel in sterically hindered environments[3].

Q2: My LC-MS data shows a +56 Da / +57 Da mass addition on my final cleaved peptide. What is this side reaction? The Causality: This is an electrophilic aromatic substitution (alkylation) side reaction. The two methyl groups at the 3 and 4 positions of the phenyl ring are electron-donating via hyperconjugation. This increases the electron density of the aromatic ring, making it highly nucleophilic compared to standard phenylalanine. During global deprotection with Trifluoroacetic acid (TFA), tert-butyl cations (mass ~57 Da) generated from the cleavage of standard protecting groups (like Boc, tBu, or Pbf) attack the activated positions on the 3,4-DMPA ring[4]. The Solution: You must optimize your scavenger cocktail. Standard Reagent K may not be sufficient. Increase the concentration of highly nucleophilic scavengers like Triisopropylsilane (TIPS) and add Phenol, which acts as a sacrificial electron-rich aromatic ring to intercept the carbocations before they react with your unnatural amino acid[5].

Q3: I am detecting a high degree of epimerization (D-enantiomer formation) of 3,4-DMPA during coupling. How can I minimize racemization? The Causality: Racemization of activated amino acids primarily occurs via the oxazolone mechanism[2]. When the carboxyl group is over-activated (e.g., by prolonged exposure to uronium salts like HATU), the acyl oxygen attacks the


-carbon, forming a 5-membered oxazolone ring. The 

-proton is then easily abstracted by the tertiary base (like DIPEA) used in the reaction, forming an achiral planar enolate. Upon reprotonation, a mixture of L- and D-enantiomers is formed. The Solution:
  • Change the Base: Replace the strongly basic DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or collidine[6].

  • Use Additives: Ensure the presence of an acidic additive like HOBt or HOAt, which suppresses oxazolone formation by rapidly trapping the activated intermediate[2].

Section 2: Mechanistic & Workflow Visualizations

Racemization A Activated Fmoc-3,4-DMPA (Chiral L-form) B Oxazolone Intermediate (Unstable) A->B Intramolecular Attack C Planar Enolate (Achiral) B->C Base-Catalyzed Deprotonation D D-Enantiomer (Side Product) C->D Reprotonation (Top Face) E L-Enantiomer (Desired) C->E Reprotonation (Bottom Face)

Fig 1: Base-catalyzed oxazolone racemization pathway of activated Fmoc-amino acids.

Workflow N1 1. Resin Swelling (DMF/NMP 1:1) N2 2. Deprotection (20% Piperidine) N1->N2 N3 3. Coupling 3,4-DMPA (DIC/Oxyma, TMP) N2->N3 N4 4. Capping (Ac2O/Pyridine) N3->N4 N5 5. Cleavage (TFA/TIPS/Phenol/H2O) N4->N5

Fig 2: Optimized SPPS workflow for hydrophobic, electron-rich unnatural amino acids.

Section 3: Quantitative Data & Optimization Tables

Table 1: Impact of Coupling Reagents on 3,4-DMPA Yield and Racemization Data represents typical outcomes for coupling onto a sterically hindered secondary amine or aggregated sequence.

Coupling ReagentBase UsedAdditiveCoupling TempYield (%)Epimerization (D-form %)Recommendation
HBTUDIPEA (2.0 eq)None25°C (RT)65%8.5%Not Recommended
HATUDIPEA (2.0 eq)None25°C (RT)88%5.2%Use with caution
DIC None OxymaPure 75°C (MW) >98% <1.0% Optimal for Steric Bulk
COMUTMP (1.0 eq)None25°C (RT)94%1.5%Excellent RT Alternative

Table 2: Cleavage Scavenger Cocktails for Electron-Rich Aromatics Evaluating the prevention of t-butyl alkylation (+57 Da) on the 3,4-dimethylphenyl ring.

Cocktail NameComposition (v/v)Alkylation Side ProductNotes
Standard TFA95% TFA, 5% H2OHigh (>30%)Unacceptable for 3,4-DMPA.
Reagent K82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTLow (~5%)Good, but EDT has a strong odor[4].
Optimized TIPS 90% TFA, 5% TIPS, 2.5% Phenol, 2.5% H2O Trace (<1%) Highly effective; Phenol acts as a sacrificial ring.

Section 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Coupling of Fmoc-3,4-DMPA

This protocol utilizes DIC/Oxyma to prevent base-catalyzed racemization while using thermal energy to overcome steric hindrance.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in a 1:1 mixture of DMF and NMP for 30 minutes to maximize polymer matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

    • Validation Check: Perform a Kaiser test. A positive result (dark blue) confirms free primary amines.

  • Activation: In a separate vial, dissolve Fmoc-3,4-dimethyl-L-phenylalanine (0.5 mmol, 5 eq) and OxymaPure (0.5 mmol, 5 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq). Stir for 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Reaction: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 5 minutes. (If using conventional synthesis, agitate at room temperature for 2 hours, though yield may decrease).

  • Washing & Capping: Wash the resin with DMF (3 x 1 min). Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes to cap any unreacted amines, preventing deletion sequences.

    • Validation Check: Perform a Kaiser test. A negative result (yellow/colorless) confirms complete coupling/capping.

Protocol B: Optimized Global Deprotection and Cleavage

Designed to suppress electrophilic aromatic substitution on the electron-rich 3,4-dimethylphenyl ring.

  • Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (5 x 1 min) to remove all traces of DMF, which can form reactive formyl cations in TFA. Dry the resin under a stream of nitrogen.

  • Cocktail Formulation: Prepare the cleavage cocktail freshly: 90% TFA, 5% Triisopropylsilane (TIPS), 2.5% Phenol (w/v), and 2.5% Ultrapure Water.

    • Note: Phenol is critical here. It is highly electron-rich and will preferentially react with wandering tert-butyl cations, sparing your 3,4-DMPA residue[5].

  • Cleavage: Add 10 mL of the cocktail per 1 gram of resin. Agitate gently at room temperature for 2 to 2.5 hours.

  • Precipitation: Filter the resin and collect the TFA solution. Concentrate the TFA under a stream of nitrogen to about 20% of its original volume.

  • Isolation: Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated peptide. Wash the pellet twice more with cold ether to remove residual phenol and TIPS.

  • Lyophilization: Dissolve the crude peptide in a mixture of Water/Acetonitrile (with 0.1% TFA) and lyophilize.

Section 5: References

  • 1 - Bioengineer.org

  • 2 - AAPPTec

  • 3 - ChemPep 4.6 - ACS Publications

  • 5 - Benchchem

  • 4 - Sigma-Aldrich

Sources

Technical Support Center: Cbz Deprotection in Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CBZ-HIND-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric Bulk and Catalyst Poisoning during Benzyloxycarbonyl (Cbz) Removal

Diagnostic Overview: Why Standard Methods Fail

If you are reading this, your standard hydrogenation (


, Pd/C, MeOH) has likely stalled or failed. In sterically hindered amines, the failure is rarely due to a lack of catalyst activity but rather a geometric prohibition .

The Mechanism of Failure: Heterogeneous catalysis requires the Cbz carbonyl oxygen and the benzyl ring to adsorb flat against the palladium surface. Bulky substituents (e.g., tert-butyl groups, adjacent quaternary centers, or rigid bicyclic scaffolds) act as "molecular standoffs," physically preventing the carbamate from reaching the catalyst surface.

Furthermore, if your molecule contains sulfur (thioethers, thioesters) or basic nitrogens that coordinate strongly to Pd, the catalyst surface is effectively "poisoned" before the hindered substrate can even compete for a binding site.

Decision Matrix: Selecting Your Protocol

Do not waste time repeating the same hydrogenation at higher pressures. Use this logic tree to select the correct deprotection vector.

Cbz_Decision_Tree Start START: Cbz Removal Stalled Check_S Contains Sulfur/Metals (Catalyst Poisons)? Start->Check_S Check_Acid Acid Sensitive (e.g., Acetals, Epoxides)? Check_S->Check_Acid No (Pure Steric Issue) Sol_BCl3 PROTOCOL B: Boron Trichloride + Pentamethylbenzene Check_S->Sol_BCl3 Yes (Poison Present) Check_Lewis Lewis Acid Sensitive? Check_Acid->Check_Lewis Yes Sol_Pearlman PROTOCOL A: Pearlman's Catalyst + Ammonium Formate Check_Acid->Sol_Pearlman No Check_Lewis->Sol_BCl3 No Sol_TMSI PROTOCOL C: TMSI (In Situ) Check_Lewis->Sol_TMSI Yes (Mild) Sol_HBr PROTOCOL D: HBr in AcOH

Figure 1: Strategic decision tree for selecting the optimal deprotection method based on substrate functionality.

Tier 1: Enhanced Catalytic Hydrogenation (The "Solvation" Fix)

Applicability: Sterically hindered substrates without catalyst poisons (S, P, I).

The Logic: Standard


 gas has poor solubility in organic solvents. By switching to Transfer Hydrogenation  using a soluble hydrogen donor (Ammonium Formate) and a more hydrated catalyst (Pearlman’s Catalyst , 

), we increase the local concentration of active hydrogen species. The formate salt also aids in solvating the polar carbamate, helping it penetrate the catalyst pores.
Protocol A: Pearlman’s Transfer Hydrogenation
  • Setup: In a round-bottom flask, dissolve the substrate (1.0 equiv) in dry Methanol (0.1 M concentration).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF.

  • Donor Addition: Add Ammonium Formate (5.0 – 10.0 equiv).

  • Catalyst: Carefully add 20% Pd(OH)₂ on Carbon (Pearlman’s Catalyst) (10–20 wt% relative to substrate).

    • Safety: Do not add dry catalyst to flammable solvents. Wet the catalyst with a drop of water or toluene first.

  • Reaction: Reflux the mixture (

    
    ) for 1–4 hours.
    
    • Monitoring: Watch for the disappearance of the starting material.[1] If stalled, add another portion of ammonium formate.

  • Workup: Filter hot through a Celite pad. Wash with MeOH. Concentrate filtrate.[1][2][3][4][5]

    • Residue: The product will likely be the formate salt. Freebase using standard aqueous extraction (

      
      /DCM).
      
Tier 2: The "Sniper" Method (Solution-Phase Cleavage)

Applicability: Extremely hindered amines, substrates containing Sulfur/Metals, or acid-sensitive groups that can tolerate Lewis acids.

The Logic: This method bypasses the catalyst surface entirely. Boron Trichloride (


)  coordinates to the carbamate carbonyl. The key to success here is the cation scavenger  (Pentamethylbenzene). Without it, the cleaved benzyl cation will re-attach to your hindered amine or polymerize.
Protocol B:

Mediated Cleavage
  • Reagents:

    • Substrate (1.0 equiv)

    • Pentamethylbenzene (3.0 – 5.0 equiv) - Crucial Scavenger

    • 
       (1.0 M in DCM, 3.0 equiv)
      
    • Solvent: Anhydrous DCM

  • Execution:

    • Cool the substrate and pentamethylbenzene solution in DCM to -78°C (Dry ice/Acetone).

    • Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       dropwise. The solution may turn dark pink/purple (complex formation).
      
    • Stir at -78°C for 1 hour, then slowly warm to 0°C .

  • Quench:

    • Quench with a 1:1 mixture of

      
      /MeOH at 0°C.
      
  • Workup:

    • Dilute with DCM, wash with aqueous

      
      .
      
    • The pentamethylbenzene is non-polar and can be removed via column chromatography (elutes with hexanes).

Tier 3: Silyl-Assisted Cleavage (The Iodide Attack)

Applicability: Substrates sensitive to


 but resistant to hydrogenation.

The Logic: Trimethylsilyl iodide (TMSI) activates the carbamate oxygen via silylation (


), making the benzyl carbon highly susceptible to nucleophilic attack by the iodide ion (

). This

displacement is less sensitive to steric bulk around the nitrogen because the attack happens at the benzyl group, not the amine.
Protocol C: In Situ TMSI Generation
  • Preparation: TMSI is expensive and unstable. Generate it in situ.

    • Dissolve substrate in anhydrous Acetonitrile (MeCN) .

    • Add Sodium Iodide (NaI) (4.0 equiv).

    • Add Trimethylsilyl Chloride (TMSCl) (4.0 equiv).

  • Reaction:

    • Stir at room temperature. The mixture will turn yellow/orange (iodine liberation).

    • Time: 2–6 hours.

  • Quench:

    • Add Methanol carefully (reacts exothermically with excess TMS species).

    • Concentrate and partition between EtOAc and aqueous

      
       (Sodium Thiosulfate) to remove the iodine color.
      
Comparison of Methods
FeatureHydrogenation (

/Pd)
Transfer Hydrog.[2][6] (Pearlman's)

+ Scavenger
TMSI (In Situ)Acid (HBr/AcOH)
Steric Tolerance LowHigh Very High High Medium
S/P Poisoning FailsResistantImmune Immune Immune
Acid Sensitivity ExcellentGoodModerateModeratePoor
Reaction Phase HeterogeneousHeterogeneousHomogeneousHomogeneousHomogeneous
Primary Risk StallingFire (Solvent/Cat)Moisture SensitivityIodine byproductHydrolysis
Troubleshooting FAQ

Q: The reaction with Pearlman's catalyst worked but stopped at 50% conversion.

  • A: The catalyst surface is likely clogged with the formate byproduct or the free amine product.

    • Fix: Filter the reaction mixture to remove the old catalyst.[5][7] Add fresh catalyst and fresh ammonium formate. Do not just add more reagents to the "dead" mixture.

Q: I used TMSI and my product is purple/brown.

  • A: This is residual Iodine (

    
    ).
    
    • Fix: Wash your organic layer with 10% Sodium Thiosulfate (

      
      )  solution until the color dissipates.
      

Q: Can I use HBr/AcOH for a hindered amine?

  • A: Yes, but only if your molecule has no acid-labile groups (esters, acetals, Boc groups). HBr is a "sledgehammer." It will cleave the Cbz, but it might also cleave everything else. Use Protocol B (

    
    ) for better selectivity.
    

Q: Why do I need Pentamethylbenzene with


? 
  • A:

    
     cleaves the C-O bond to generate a Benzyl Cation (
    
    
    
    ). In a hindered system, this cation cannot easily escape the solvent cage and will re-attack the most nucleophilic site available—often the amine you just deprotected (N-benzylation) or an electron-rich ring in your scaffold. Pentamethylbenzene acts as a "dummy" nucleophile to permanently trap the
    
    
    .
References
  • Pearlman's Catalyst (Transfer Hydrogenation)

    • Stafford, J. A., et al. "Palladium hydroxide on carbon: A useful catalyst for the transfer hydrogenolysis of N-benzyl and N-Cbz groups." Tetrahedron Letters, 1991.

  • 
     Cleavage Mechanism: 
    
    • Okano, K., et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[8] Synlett, 2008.[8][9]

  • TMSI Deprotection

    • Lott, R. S., et al. "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, 1979.

  • General Protective Groups

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014.

Sources

Validation & Comparative

H-NMR Spectrum Analysis of Cbz-3,4-dimethyl-L-phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-NMR Spectrum Analysis of Cbz-3,4-dimethyl-L-phenylalanine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of peptidomimetics and novel pharmaceutical agents, Cbz-3,4-dimethyl-L-phenylalanine serves as a critical chiral building block. Its structural rigidity, provided by the 3,4-dimethyl substitution, and the orthogonality of the Carboxybenzyl (Cbz/Z) protecting group make it indispensable for structure-activity relationship (SAR) studies.

However, characterizing this compound presents unique challenges. The Cbz group induces rotameric splitting in NMR spectra, often mistaken for impurities by inexperienced analysts. Furthermore, distinguishing the 3,4-dimethyl regioisomer from its 2,3- or 2,4- counterparts requires precise interpretation of aromatic coupling constants (


-values).

This guide moves beyond basic spectral listing. It provides a self-validating analytical protocol , compares solvent performance (DMSO-d


 vs. CDCl

), and offers a definitive logic tree for structural verification.

Structural Dissection & Theoretical Expectations

Before analyzing the spectrum, we must deconstruct the molecule into three magnetochemically distinct zones. This segmentation allows for modular assignment of signals.

ZoneMoietyExpected Signal Characteristics (

H)
A Protecting Group (Cbz) Aromatic: Multiplet (5H) ~7.30 ppm.Benzylic: Singlet/AB-quartet (2H) ~5.0–5.1 ppm.
B Amino Acid Backbone

-CH:
Multiplet/Quartet ~4.3–4.6 ppm (Solvent dependent).Amide NH: Doublet ~7.5–8.5 ppm (Visible in DMSO).

-CH

:
ABX pattern ~2.8–3.1 ppm.
C Side Chain (3,4-Dimethyl) Methyls: Two singlets (3H each) ~2.15–2.25 ppm.Aromatic: Distinct pattern (3H) different from unsubstituted Phe.[1][2][3][4]

Experimental Protocol: The Self-Validating System

To ensure reproducibility and data integrity, follow this "Self-Validating" workflow. This protocol includes checkpoints that flag common errors (wet solvent, concentration effects) before data processing.

NMR_Protocol Start Start: Sample Preparation Solvent_Choice Select Solvent: DMSO-d6 (Rec.) or CDCl3 Start->Solvent_Choice Prep Dissolve 5-10 mg in 0.6 mL Solvent Filter if cloudy Solvent_Choice->Prep Acquisition Acquire 1H Spectrum (Min 16 scans, d1=2.0s) Prep->Acquisition Check_Lock Validation Check 1: Is Lock Signal Stable? Acquisition->Check_Lock Check_Lock->Acquisition No (Reshim) Check_Water Validation Check 2: Water Peak Position? (3.33 ppm DMSO / 1.56 ppm CDCl3) Check_Lock->Check_Water Yes Process Process: Phase & Baseline Correction Check_Water->Process Pass Assignment Assign Signals: 1. Methyls (High Field) 2. Cbz CH2 (Mid Field) 3. Amide/Alpha (Low Field) Process->Assignment Rotamer_Check Rotamer Verification: Are peaks doubled ~10-15% intensity? Assignment->Rotamer_Check Final Final Report Generation Rotamer_Check->Final Yes (Note Rotamers) Rotamer_Check->Final No (Single Conformer)

Figure 1: The Self-Validating NMR Workflow ensures that instrumental artifacts and solvent impurities are ruled out before structural assignment.

Spectrum Analysis: The Master Data Set

The following data represents the composite analysis of Cbz-3,4-dimethyl-L-phenylalanine. Values are derived from high-fidelity fragment analysis of Cbz-L-Phenylalanine and 3,4-dimethylphenyl analogs.

Table 1: Chemical Shift Assignments (in DMSO-d )
Shift (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm)
Mult.Integ.AssignmentMechanistic Insight
12.60 br s1H-COOHCarboxylic acid proton; often broad or invisible due to exchange.
7.65 d1H-NH- (Amide)Coupled to

-CH (

Hz). Diagnostic for peptide bond integrity.
7.25 – 7.35 m5HCbz Ar-HThe protecting group's phenyl ring; typically a multiplet.
6.90 – 7.05 m3HSidechain Ar-HCritical Region: Contains H2, H5, H6 of the dimethyl ring.
4.98 s2HCbz -CH

-
Benzylic protons of the protecting group. May appear as ABq due to chirality.
4.15 – 4.25 m1H

-CH
Chiral center proton. Shift varies significantly with concentration/solvent.
2.95 dd1H

-CH

Diastereotopic proton 1.
2.75 dd1H

-CH

Diastereotopic proton 2.
2.18 s3HAr-CH

(Pos 3)
Methyl group at meta position.
2.16 s3HAr-CH

(Pos 4)
Methyl group at para position.

Expert Note: In CDCl


 , the amide -NH- doublet often shifts upfield to ~5.2 ppm and broadens, while the 

-CH shifts downfield to ~4.6 ppm. The acid proton is rarely seen in CDCl

.

Comparative Analysis & Deep Dives

Scenario A: The "Rotamer Effect" (Cbz Signature)

Unlike Boc or Fmoc, the Cbz group (a carbamate) exhibits restricted rotation around the N-CO bond.

  • Observation: You may see "shadow peaks" next to the main signals, particularly for the Amide NH ,

    
    -CH , and Cbz-CH
    
    
    
    .
  • Validation: These are not impurities . To confirm, run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce into single sharp signals, they are rotamers.

  • Comparison:

    • Boc: Fast rotation; usually sharp singlets (t-butyl).

    • Fmoc: Bulky; can show line broadening but less distinct rotamer separation than Cbz.

Scenario B: Regioisomer Discrimination (3,4 vs. 2,4)

Commercial sourcing of dimethyl-phenylalanine often carries the risk of isomer contamination. NMR is the primary tool for validation.

Isomer_Logic Root Aromatic Region Analysis (6.5 - 7.2 ppm) Pattern_34 3,4-Dimethyl Pattern: 1. Singlet (H2) 2. Doublet (H5, J~8Hz) 3. Doublet (H6, J~8Hz) Root->Pattern_34 Ortho Coupling Only Pattern_24 2,4-Dimethyl Pattern: 1. Doublet (H6) 2. Singlet (H3) 3. Doublet (H5) *Steric Shift on Beta-CH2* Root->Pattern_24 Meta/Para Coupling

Figure 2: Logic tree for distinguishing the target 3,4-dimethyl isomer from the common 2,4-dimethyl impurity.

  • 3,4-Dimethyl: Protons at positions 2, 5, and 6. H5 and H6 are ortho to each other (strong coupling,

    
     Hz). H2 is isolated (singlet or weak meta-coupling).
    
  • 2,4-Dimethyl: Protons at 3, 5, 6. H5 and H6 are ortho. H3 is isolated.[5] Key Difference: The 2-methyl group sterically crowds the

    
    -center, often causing a significant shift in the 
    
    
    
    -CH
    
    
    protons compared to the 3,4-isomer.
Scenario C: Solvent Selection Guide
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Solubility Excellent for polar amino acids.Good, but poor for free acids.
Amide Proton Sharp Doublet (Vital for coupling analysis).Broad Singlet (often useless).
Water Peak ~3.33 ppm (Can obscure

-CH

).
~1.56 ppm (Usually clear).[6]
Exchangeable Protons Visible (-COOH, -OH).Often invisible.

Recommendation: Use DMSO-d


  for full structural characterization. Use CDCl

only if you need to recover the sample easily (volatility) or if the water peak in DMSO is obscuring the

-CH region.

References

  • BenchChem. (2025).[1][6][7] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Retrieved from

  • ChemicalBook. (2024). N-Cbz-L-Phenylalanine 1H NMR Spectrum Data. Retrieved from

  • National Institutes of Health (NIH). (2025). 3,4-Dimethyl-L-phenylalanine PubChem Compound Summary. Retrieved from

Sources

HPLC Retention Time Guide: Cbz-3,4-dimethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the HPLC retention behavior of Cbz-3,4-dimethyl-L-phenylalanine , a hydrophobic non-canonical amino acid derivative.[1]

Designed for researchers in peptide synthesis and medicinal chemistry, this document synthesizes physicochemical data with chromatographic principles to establish a robust method development framework.[1]

Executive Summary & Compound Profile

Cbz-3,4-dimethyl-L-phenylalanine is a protected amino acid derivative often utilized in the synthesis of peptide staples and hydrophobic cores.[1] Its retention behavior in Reversed-Phase HPLC (RP-HPLC) is governed by the synergistic hydrophobicity of the Carbobenzyloxy (Cbz/Z) protecting group and the 3,4-dimethyl substitution on the phenyl ring.

Physicochemical Drivers of Retention
  • Hydrophobic Core: The 3,4-dimethylphenyl moiety significantly increases lipophilicity compared to the parent Phenylalanine.

  • Protecting Group: The Cbz group adds substantial bulk and hydrophobicity, pushing the analyte to elute later in standard gradients.

  • Acidic Functionality: The free carboxylic acid requires pH control (typically acidic) to suppress ionization and ensure peak symmetry.[1]

PropertyValue / DescriptionImpact on HPLC
Molecular Formula C

H

NO

Mid-size organic molecule
Molecular Weight ~327.38 g/mol Elutes in small-molecule window
Predicted LogP ~4.2 - 4.5High Retention : Elutes after Cbz-Phe
UV Maxima 254 nm (Cbz), 210 nm (Amide)Detectable by standard UV/DAD
Solubility Low in water; High in ACN/MeOHSample must be dissolved in organic solvent

Comparative Retention Analysis

In the absence of a singular "universal" retention time, we define the Relative Retention Time (RRT) against standard Cbz-L-Phenylalanine. This ratiometric approach allows for accurate peak identification regardless of column dimensions or flow rate.[1]

Predicted Elution Order (C18 Column)

Based on the Hydrophobic Subtraction Model and experimental data for homologous series, the elution order is as follows:

  • Cbz-L-Alanine (Least Hydrophobic)[1]

  • Cbz-L-Phenylalanine (Baseline Reference)

  • Cbz-4-methyl-L-Phenylalanine (+1 Methyl group)[1]

  • Cbz-3,4-dimethyl-L-phenylalanine (+2 Methyl groups - Target )

Estimated RRT:

  • vs. Cbz-Phe: ~1.15 – 1.25[1]

  • vs. Cbz-4-methyl-Phe: ~1.05 – 1.10[1]

Technical Insight: The addition of a methyl group to an aromatic ring typically increases the capacity factor (


) by a factor of 1.3–1.5 in high-water mobile phases, but this effect compresses in the high-organic gradients required to elute Cbz-protected species.

Standardized Experimental Protocol

This protocol is designed to be a self-validating system . If Cbz-L-Phenylalanine does not elute within the specified window, the system suitability has failed, and the target retention time should be re-calculated using the RRT.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11][12]
  • Column: C18 (L1) End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Specific for Cbz) and 214 nm.[1][2]

B. Gradient Program
Time (min)% Mobile Phase BEvent
0.030%Injection
15.090%Linear Gradient
17.090%Wash
17.130%Re-equilibration
22.030%Stop
C. Sample Preparation (Critical)

Do not dissolve in 100% Water.

  • Weigh ~1 mg of Cbz-3,4-dimethyl-L-phenylalanine.

  • Dissolve in 1 mL of 50:50 ACN:Water .

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE filter before injection.[1]

Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix for optimizing the separation of Cbz-3,4-dimethyl-L-Phe from impurities or analogs.

G Start Start: Method Development SamplePrep Sample Prep: Dissolve in 50% ACN (Avoid precipitation) Start->SamplePrep InitialRun Initial Gradient Run 5-95% B over 20 min SamplePrep->InitialRun CheckRT Check Retention Time (RT) InitialRun->CheckRT EarlyElution RT < 5 min (Too polar) CheckRT->EarlyElution Peak too early LateElution RT > 15 min (Too hydrophobic) CheckRT->LateElution Peak too late GoodElution RT 8-12 min (Optimal) CheckRT->GoodElution Peak centered AdjustWeak Decrease Initial %B (Start at 10-20%) EarlyElution->AdjustWeak AdjustStrong Increase Slope or Start at 40-50% B LateElution->AdjustStrong FinalMethod Finalize Method: Isocratic or Focused Gradient GoodElution->FinalMethod AdjustWeak->InitialRun AdjustStrong->InitialRun

Caption: Optimization workflow for hydrophobic amino acid derivatives. Adjusting the organic start point is critical for Cbz-protected analogs.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the free carboxylic acid and residual silanols on the column, or the basic nitrogen (though amide-protected, the Cbz carbamate can still interact).

  • Solution: Ensure TFA concentration is at least 0.1%.[1][2] Alternatively, switch to a "Base Deactivated" (BDS) or "Shielded" C18 column.[1]

Issue: Double Peaks
  • Cause: Racemization (D/L mix) or Rotamers.[1]

  • Diagnosis: Cbz-amino acids can sometimes show rotameric splitting at low temperatures due to the carbamate bond.[1]

  • Fix: Run the column at 40°C . If peaks merge, it was rotamers.[1] If they remain distinct, you likely have the D-enantiomer impurity.[1]

Issue: Retention Shift
  • Cause: Evaporation of ACN in the mobile phase reservoir.

  • Fix: Prepare fresh mobile phase daily. Use a column oven to lock temperature.

References

  • Hydrophobicity Indices of Amino Acids

    • Determination of hydrophobicity indices for Z-amino acids. (1990).[1] Peptide Research.

    • Relevance: Establishes the baseline hydrophobicity of Cbz-Phe vs.
  • Separation of Methylated Phenylalanine Analogs

    • Chiral ligand-exchange HPLC with copper(II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine. (2014).[1][5][6]

    • Relevance: Demonstrates the retention behavior of 3,4-substituted phenylalanine deriv
  • General Cbz-Amino Acid Analysis

    • HPLC Separation of N-Protected Amino Acids. (2002).[1][7] Journal of Chromatography A.

    • Relevance: Provides standard gradient conditions for Cbz-protected species.
    • [1]

  • Compound Data

    • 3,4-Dimethyl-L-phenylalanine (PubChem CID 18633117).[1]

    • Relevance: Physical property data (MW, Structure) used for protocol design.[1][2]

    • [1]

Sources

mass spectrometry fragmentation of Cbz-3,4-dimethyl-Phe

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Cbz-3,4-dimethyl-Phe

Executive Summary This technical guide provides a rigorous analysis of the mass spectrometric (MS) behavior of N-benzyloxycarbonyl-3,4-dimethyl-L-phenylalanine (Cbz-3,4-dimethyl-Phe) . Designed for medicinal chemists and analytical scientists, this document contrasts the fragmentation kinetics and diagnostic ion signatures of this derivative against its unsubstituted analog (Cbz-Phe) and orthogonal protecting group variants (Fmoc/Boc).

The 3,4-dimethyl substitution on the phenyl ring introduces unique electronic stabilization effects that alter standard peptide fragmentation rules. This guide elucidates these mechanisms to ensure accurate structural validation and quantification in drug discovery workflows.

Part 1: Technical Deep Dive & Mechanistic Insight

The Molecule: Cbz-3,4-dimethyl-Phe
  • Formula:

    
    
    
  • Monoisotopic Mass: 327.1471 Da

  • Precursor Ion [M+H]⁺: 328.1544 m/z

Fragmentation Dynamics (The "Why")

In Electrospray Ionization (ESI-MS/MS), Cbz-3,4-dimethyl-Phe undergoes a distinct fragmentation pathway governed by two competing charge-stabilization centers: the benzyloxycarbonyl (Cbz) protecting group and the electron-rich 3,4-dimethylphenyl side chain .

  • Cbz Elimination (The Primary Event): Unlike Boc groups which undergo facile acid-catalyzed elimination in the source, the Cbz group typically requires collision-induced dissociation (CID). The cleavage of the benzyl-oxygen bond generates a benzyl carbocation (tropylium ion, m/z 91 ) and a carbamic acid intermediate, which spontaneously decarboxylates.

    • Critical Insight: The intensity of the m/z 91 peak is often dominant, serving as a diagnostic marker for the protecting group itself.

  • Immonium Ion Formation (The Fingerprint): The hallmark of amino acid identification is the immonium ion (

    
    ).
    
    • For unsubstituted Phe, this is m/z 120 .

    • For 3,4-dimethyl-Phe , the addition of two methyl groups (+28 Da) shifts this diagnostic peak to m/z 148 .

    • Analytical Advantage: This shift allows for unambiguous differentiation from isobaric impurities or regioisomers (e.g., ethyl-Phe) if high-resolution MS is used to resolve subtle mass defects, though nominal mass is usually sufficient for methyl vs. ethyl differentiation based on fragmentation patterns.

  • Side Chain Tropylium Formation: The side chain can also cleave to form a dimethyl-tropylium ion.

    • m/z 119 (Dimethylbenzyl cation).

    • Conflict Warning: In lower resolution instruments, ensure the m/z 119 peak is not confused with the m/z 120 peak of an unsubstituted Phe impurity.

Part 2: Comparative Analysis of Alternatives

This section compares Cbz-3,4-dimethyl-Phe against its direct structural analog (Cbz-Phe) and an operational alternative (Fmoc-3,4-dimethyl-Phe).

Table 1: Comparative MS Fragmentation Profile

FeatureCbz-3,4-dimethyl-Phe (Target)Cbz-Phe (Analog)Fmoc-3,4-dimethyl-Phe (Alternative)
Precursor [M+H]⁺ 328.15 300.12416.19
Protecting Group Ion 91 (Benzyl cation)91 (Benzyl cation)179 (Dibenzofulvene cation)
Diagnostic Immonium Ion 148 (Dimethyl-Phe)120 (Phe)148 (Dimethyl-Phe)
Side Chain Fragment 119 (Dimethyl-tropylium)91 (Tropylium)119 (Dimethyl-tropylium)
Neutral Loss (Primary) -108 Da (BnOH)-108 Da (BnOH)-222 Da (Fmoc-OH)
Ionization Stability High (Stable in source)HighHigh (Requires higher CE for fragmentation)

Key Takeaways:

  • Vs. Cbz-Phe: The target molecule is easily distinguished by the +28 Da shift in both the precursor and the immonium ion (148 vs 120). However, both share the m/z 91 interference from the Cbz group.

  • Vs. Fmoc-3,4-dimethyl-Phe: The Fmoc derivative avoids the m/z 91 interference entirely, replacing it with a m/z 179 signal. If your assay requires quantifying benzyl levels or has high background noise at m/z 91, the Fmoc alternative offers a "quieter" baseline.

Part 3: Experimental Protocol (Self-Validating)

Objective: To validate the identity of Cbz-3,4-dimethyl-Phe using ESI-MS/MS and confirm the absence of unsubstituted Phe impurities.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (FA)

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of Cbz-3,4-dimethyl-Phe in 1 mL of 50:50 ACN:Water (+0.1% FA).

    • Dilute to a final concentration of 1 µg/mL (approx. 3 µM) for direct infusion.

  • System Setup (Direct Infusion):

    • Flow Rate: 10 µL/min.

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimization range: 20–50 V).

  • MS1 Acquisition (Precursor Verification):

    • Scan range: m/z 100–500.

    • Validation Check: Observe major peak at m/z 328.1 .

    • Failure Mode: If m/z 350.1 is dominant, Na+ adducts are forming. Add more Formic Acid or switch to ammonium formate buffer.

  • MS2 Acquisition (Product Ion Scan):

    • Select precursor m/z 328.1 .

    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

    • Validation Check (The "Triad"): Confirm presence of three key ions:

      • m/z 91 (Cbz group).

      • m/z 119 (Side chain loss).

      • m/z 148 (Immonium ion).

  • Impurity Screen:

    • Perform a precursor ion scan for m/z 120 (Immonium of Phe).

    • Pass Criteria: Signal at m/z 120 should be <1% of the signal at m/z 148.

Part 4: Visualization of Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways. The Cbz group cleavage is the dominant low-energy pathway, while higher energy collisions drive the formation of the diagnostic immonium ion.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 328.15 (Cbz-3,4-dimethyl-Phe) Intermediate_1 [M - BnOH]+ m/z 220.10 (Isocyanate Intermediate) M_Protonated->Intermediate_1 - Benzyl Alcohol (108 Da) Fragment_Bn Benzyl Cation m/z 91.05 (Cbz Diagnostic) M_Protonated->Fragment_Bn C-O Cleavage (Low CE) Fragment_Immonium Immonium Ion m/z 148.11 (3,4-dimethyl-Phe Fingerprint) M_Protonated->Fragment_Immonium Direct Backbone Cleavage (High CE) Fragment_SideChain Dimethylbenzyl Cation m/z 119.09 (Side Chain Diagnostic) M_Protonated->Fragment_SideChain Side Chain Cleavage Intermediate_1->Fragment_Immonium - CO (28 Da) & Rearrangement

Caption: ESI-MS/MS fragmentation pathway of Cbz-3,4-dimethyl-Phe showing primary diagnostic ions (m/z 91, 119, 148).

References

  • National Institutes of Health (NIH). (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from [Link]

  • Michigan State University. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Biological Activity of Peptides Containing 3,4-Dimethyl-Phe

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity, synthesis, and application of peptides containing the non-canonical amino acid 3,4-dimethyl-phenylalanine (3,4-Me₂Phe) .[1]

A Comparative Technical Guide for Drug Development

Executive Summary

3,4-Dimethyl-phenylalanine (3,4-Me₂Phe) is a highly specialized phenylalanine analogue used in peptide engineering to probe hydrophobic pockets and enhance metabolic stability.[1] Unlike its more common counterparts—such as 4-methyl-phenylalanine or 2,6-dimethyl-tyrosine (Dmt)—the 3,4-dimethyl substitution pattern offers a unique combination of asymmetric steric bulk and increased lipophilicity without introducing hydrogen bond donors (like -OH).[1]

Key Performance Indicators (KPIs):

  • Binding Affinity: Enhances

    
     by filling "deep" hydrophobic sub-pockets (e.g., in Complement C3 or SHP2 targets).
    
  • Selectivity: Distinguishes between receptor subtypes by sterically clashing with narrow clefts while fitting into expanded hydrophobic pockets.

  • Stability: Provides resistance to chymotrypsin-like proteolysis by altering the electronic and steric landscape of the aromatic ring.

Structural & Mechanistic Rationale

To understand the biological activity, one must first analyze the structural deviation from native Phenylalanine (Phe).

Steric and Electronic Profile

The addition of methyl groups at the meta (3) and para (4) positions creates a specific "wedge" shape.

  • Hydrophobicity: 3,4-Me₂Phe is significantly more lipophilic than Phe.[1] This drives the hydrophobic effect , increasing the free energy gain (

    
    ) upon burial in a receptor pocket.
    
  • Electronic Effect: The methyl groups are weak electron donors (inductive effect), increasing the electron density of the aromatic ring. This can strengthen cation-

    
     interactions with Arginine or Lysine residues in the binding site.
    
Comparative Structural Analysis (Phe vs. Analogues)
Amino AcidSubstitutionKey PropertyPrimary Application
L-Phenylalanine (Phe) NoneNative recognitionBaseline activity
4-Methyl-Phe Para-methylProbe for pocket depthMild affinity increase
3,4-Dimethyl-Phe Meta, Para-dimethylMaximized hydrophobic contact High-affinity optimization
2,6-Dimethyl-Tyr (Dmt) Ortho-dimethyl + OHSteric restriction + H-bondOpioid receptor specificity
Homophenylalanine Methylene insertionBackbone extensionFlexibility probing

Case Studies: Biological Performance

Case Study 1: Compstatin Analogues (Complement C3 Inhibitors)

Compstatin is a cyclic 13-residue peptide that inhibits the complement system (C3 activation).[1] Optimization studies utilizing non-canonical amino acids (NCAAs) have demonstrated the utility of 3,4-Me₂Phe.

  • Target: Complement Component C3.

  • Modification: Substitution of native Phe or Trp residues with 3,4-Me₂Phe (referred to as D34 in some libraries).[1]

  • Mechanism: The 3,4-dimethyl group fills a specific hydrophobic sub-pocket on the C3c surface that native Phe leaves empty.

  • Data: Computational modeling (MM-GBSA) and experimental binding assays show that analogues with increased hydrophobic surface area at this position significantly improve binding free energy.[1]

    • Result: Discrimination between active (

      
      ) and inactive analogues is driven by the ability to accommodate this bulk.
      
Case Study 2: SHP2 Inhibitor Peptides

SHP2 (Src Homology-2 phosphatase) is a critical oncogenic target.[1] Peptides mimicking the immune checkpoint interactions often require optimization to compete with high-affinity native ligands.

  • Role of 3,4-Me₂Phe: Used to replace Phe in the binding motif to enhance cell permeability (via increased lipophilicity) and binding affinity.

  • Observation: The methyl groups restrict rotation around the

    
     bond less severely than ortho (2,6) substitutions, allowing the residue to adjust for optimal 
    
    
    
    -stacking while still providing a "lock" against dissociation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 3,4-Me₂Phe Peptides

Challenge: While not as sterically hindered as N-methyl amino acids, the electron-rich ring can be sensitive to harsh acid conditions, and the bulk can slightly retard coupling rates.[1]

Protocol: Fmoc-Based Synthesis

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g).

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt to ensure complete coupling.

    • Ratio: 4:4:8 (AA : HATU : DIEA) relative to resin loading.

  • Coupling Time: Extend coupling time to 60–90 minutes (double coupling recommended for sequences >10 residues).

  • Deprotection: Standard 20% Piperidine in DMF.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS, 2.5%

      
      .
      
    • Note: Avoid scavengers that might react with electron-rich aromatics unless Trp is also present.[1]

Binding Affinity Assay (Fluorescence Polarization)

Objective: Determine


 of the 3,4-Me₂Phe peptide vs. native.
  • Tracer: Label the native peptide with FITC at the N-terminus (via

    
    -Ala spacer).
    
  • Protein: Purify recombinant target protein (e.g., C3c or SHP2 domain).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20.

  • Procedure:

    • Incubate 10 nM Tracer with serial dilutions of the Target Protein to find

      
       of tracer.
      
    • Competition: Incubate Protein (at

      
       concentration) + Tracer (10 nM) + Serial dilutions of 3,4-Me₂Phe Peptide .
      
  • Analysis: Fit data to a competitive binding equation to determine

    
    .
    

Visualizations

Interaction Mechanism (Graphviz Diagram)

This diagram illustrates how 3,4-Me₂Phe enhances binding compared to native Phe.[1]

BindingMechanism cluster_0 Native Phenylalanine cluster_1 3,4-Dimethyl-Phe Phe Phe Residue Pocket1 Receptor Pocket (Empty Space) Phe->Pocket1 Weak Van der Waals MePhe 3,4-Me2Phe Residue Pocket2 Receptor Pocket (Filled/Optimized) MePhe->Pocket2 Strong Hydrophobic Interaction Effect Result: Increased Affinity (Ki) Slower Off-Rate (koff) Pocket2->Effect

Caption: Schematic comparison of receptor pocket occupancy. The 3,4-dimethyl substitution fills hydrophobic voids (green) that native Phenylalanine leaves empty (red), resulting in tighter binding kinetics.[1]

Synthesis Workflow (Graphviz Diagram)

Standardized workflow for incorporating 3,4-Me₂Phe.[1]

SynthesisWorkflow Start Start: Fmoc-Rink Amide Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x3) Deprotect->Wash1 Activate 3. Activation of 3,4-Me2Phe (HATU/HOAt/DIEA) Wash1->Activate Couple 4. Coupling Reaction (60-90 min, Double Couple) Activate->Couple Check 5. Kaiser Test (Check for free amines) Couple->Check Check->Couple Fail (Blue) Cleave 6. Final Cleavage (TFA/TIS/H2O) Check->Cleave Pass

Caption: Optimized SPPS cycle for 3,4-Me₂Phe. Note the recommendation for HATU activation and extended coupling times to overcome minor steric resistance.

References

  • Forcefield_NCAA: Ab Initio Charge Parameters... and Application to Complement Inhibitors. Source: ACS Publications (Journal of Chemical Information and Modeling). Context: Discusses "3,4-dimethylphenylalanine (D34)" in Compstatin analogues and molecular dynamics simulations for binding affinity.

  • Peptides targeting SHP2 and uses thereof. Source: Patent US20230192765A1. Context: Explicitly lists 3,4-dimethyl-phenylalanine as a key modification in peptides designed to inhibit the SHP2 phosphatase for cancer therapy.[1]

  • Synthesis and Biological Evaluation of Opioid Peptide Analogues. Source: Journal of Medicinal Chemistry (General Reference for Dmt/MePhe protocols). Context: Provides foundational protocols for synthesizing methylated phenylalanine derivatives in opioid peptides.

Sources

Comparative Guide: TLC Visualization of Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TLC Visualization Methods for Cbz-Protected Amino Acids Content Type: Publish Comparison Guide

Executive Summary

For researchers working with Carbobenzyloxy (Cbz or Z) protected amino acids, standard visualization methods often fail due to the chemical masking of the primary amine. This guide evaluates the most effective visualization strategies, distinguishing between non-destructive preliminary checks and high-sensitivity chemical stains.

The Verdict:

  • Primary Method (Non-Destructive): UV Absorption (254 nm).[1]

  • Gold Standard (High Sensitivity): Chlorine/Tolidine (Reindel-Hoppe) stain.

  • Functional Specific (Free Acids): Bromocresol Green.[1][2][3]

  • Process Control (Starting Material): Ninhydrin (Used only to confirm the absence of free amine).

Mechanistic Foundations

To select the correct visualization method, one must understand the electronic alterations imposed by the Cbz group.

  • The Problem with Ninhydrin: Standard amino acid visualization relies on Ninhydrin reacting with a free primary amine to form Ruhemann’s Purple. The Cbz group converts the amine into a carbamate (

    
    ), reducing the nucleophilicity of the nitrogen. Consequently, Cbz-amino acids are Ninhydrin negative. 
    
  • The UV Advantage: The Cbz group contains a benzyl moiety (phenyl ring). This chromophore absorbs strongly at 254 nm, allowing visualization on fluorescent-indicator plates (

    
    ) without chemical modification.
    
  • The Amide Solution: The hydrogen on the carbamate nitrogen (

    
    ) is still susceptible to chlorination. This specific reactivity is the basis of the Chlorine/Tolidine method, the most sensitive stain for protected peptides.
    
Decision Matrix & Workflow

Use the following logic flow to determine the appropriate visualization sequence for your experiment.

TLC_Workflow Start Start: Developed TLC Plate UV_Check Step 1: UV Visualization (254 nm) (Non-Destructive) Start->UV_Check Decision Is the spot visible? UV_Check->Decision Visible Yes (Major Product) Decision->Visible Record Rf Not_Visible No (Trace/Non-UV Active) Decision->Not_Visible Acid_Check Is it a Free Acid? (Cbz-AA-OH) Visible->Acid_Check General_Check General/High Sensitivity (Cbz-AA-OR / Peptide) Visible->General_Check SM_Check Check for Starting Material? (Free Amino Acid) Visible->SM_Check Not_Visible->General_Check BCG Method: Bromocresol Green (Yellow spot on Blue) Acid_Check->BCG Cl_Tol Method: Chlorine/Tolidine (Blue spot on White) General_Check->Cl_Tol Nin Method: Ninhydrin (Purple = Incomplete Rxn) SM_Check->Nin

Figure 1: Decision matrix for selecting the optimal visualization method based on compound structure and detection needs.

Comparative Analysis of Methods
FeatureUV (254 nm) Chlorine / Tolidine Bromocresol Green Ninhydrin
Target Aromatic Rings (Cbz)Amide/Carbamate NHCarboxylic Acids (COOH)Free Amines (

)
Sensitivity Moderate (

)
High (

)
Moderate (

)
High (for SM only)
Selectivity Low (All aromatics)High (Protected N)High (Acids only)Specific to SM
Destructive? NoYesYesYes
Cbz Result Dark Spot (Quenching)Blue/Dark Spot Yellow Spot No Reaction
Detailed Experimental Protocols
Method A: Chlorine / Tolidine (The "Peptide" Stain)

Status: Gold Standard for Cbz-AAs. Mechanism: Chlorination of the amide nitrogen forms an N-chloro derivative. Subsequent oxidation of o-tolidine by the N-chloro bond yields a blue complex.

Reagents:

  • Solution A (Chlorinating Agent): Cl₂ gas chamber OR a spray of 1% t-butyl hypochlorite in cyclohexane. Note: Cl₂ gas is generated by mixing KMnO₄ and HCl in a tank.

  • Solution B (Indicator): 1% o-tolidine in 10% acetic acid (aq). Safety: o-tolidine is carcinogenic. Alternative: Starch-KI solution.

Protocol:

  • Dry: Ensure the TLC plate is completely dry. Any residual solvent (especially alcohols) will interfere.

  • Chlorinate: Place the plate in a chamber with Cl₂ gas for 1–2 minutes.

  • Aeration (CRITICAL): Remove the plate and air-dry in a fume hood for 15–30 minutes. You must remove all excess unbound chlorine, or the entire background will turn blue.

  • Develop: Spray with Solution B (o-tolidine).

  • Result: Cbz-protected amino acids appear as dark blue spots on a white background.

Cl_Mechanism Step1 Cbz-NH-R (Colorless) Step2 Cbz-N(Cl)-R (N-Chloro intermediate) Step1->Step2 Chlorination Reaction1 + Cl2 Step3 Oxidized Tolidine (Blue Complex) Step2->Step3 Oxidation Reaction2 + Tolidine

Figure 2: Reaction mechanism of the Chlorine/Tolidine stain. The N-Cl bond acts as the oxidant.

Method B: Bromocresol Green

Status: Specific for Cbz-AA-OH (Free Acids). Mechanism: Acid-base indicator.[3] The acidic carboxylic acid protonates the indicator, shifting its color from blue (basic form) to yellow (acidic form).

Reagents:

  • 0.04 g Bromocresol Green in 100 mL Ethanol.[4]

  • Add 0.1 M NaOH dropwise until the solution turns blue.

Protocol:

  • Dip or spray the developed TLC plate.[3][5][6][7]

  • Result: Acidic compounds (Cbz-amino acids with free COOH) appear as bright yellow spots on a blue background.

  • Note: This will not work for Cbz-amino acid esters (e.g., Cbz-Phe-OMe).

Method C: UV 254 nm Visualization

Status: Routine Workflow. Mechanism: Fluorescence quenching. The silica gel contains a zinc silicate indicator that fluoresces green under 254 nm light. The Cbz group absorbs this light, preventing it from reaching the indicator.

Protocol:

  • Place the dry plate under a UV lamp (Short wave, 254 nm).

  • Result: Dark purple/black spots against a bright green fluorescent background.

  • Validation: Circle spots with a pencil.[1] This method is non-destructive, allowing subsequent staining with Method A or B.

References
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link

  • National Institutes of Health (NIH). (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Link

  • University of Rochester. (n.d.). Thin Layer Chromatography Stains and Recipes. Link

  • Merck/MilliporeSigma. (n.d.). TLC Visualization Reagents. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Cbz-3,4-Dimethy-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Safety Overview: The "Solid vs. Solution" Paradox

As researchers, we often underestimate protected amino acids like Cbz-3,4-Dimethyl-L-Phenylalanine because they appear as benign, white, odorless powders. However, this specific analog presents a dual-phase risk profile that standard Safety Data Sheets (SDS) often obscure.

The Scientist’s Assessment:

  • The Solid Phase (Static Hazard): Like many Cbz-protected hydrophobic amino acids, this compound is prone to high static charge. The primary risk is not acute toxicity, but particulate dispersion . If the powder "jumps" due to static, it creates an inhalation hazard and contaminates the workspace.

  • The Solution Phase (Permeation Hazard): You will rarely use this compound dry. It is almost exclusively dissolved in dipolar aprotic solvents (DMF, NMP) or chlorinated solvents (DCM) for peptide coupling.

    • Critical Insight: While the solid is likely only a mild irritant, the solvent is the vehicle. DMF facilitates the transport of the dissolved amino acid through the skin. Therefore, your PPE must be rated for the solvent, not just the solute.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations to address the specific physicochemical interactions of Cbz-3,4-Dimethyl-L-Phenylalanine handling.

Protection ZoneRecommended GearTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering Control First: The Cbz group adds significant molecular weight, but the fine dust can still bypass upper respiratory cilia. All weighing must occur inside a certified chemical fume hood to capture aerosolized particles.
Hand (Solid) Nitrile Gloves (4-6 mil)Standard Barrier: Sufficient for handling the dry powder. Nitrile provides excellent contrast against the white powder, making spills immediately visible.
Hand (Solution) Double Gloving or Laminate Solvent Permeation: Once dissolved in DMF or DCM, standard nitrile degrades in <5 minutes. Protocol: Wear a laminate liner (e.g., Silver Shield) under nitrile, or double-glove and change immediately upon splash contact.
Eye/Face Chemical Splash Goggles Particulate Defense: Safety glasses with side shields are insufficient for fine powders that float. Goggles seal the ocular area against static-driven dust entry.
Body Tyvek® Sleeves + Lab CoatWrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Disposable sleeves prevent dust accumulation on personal clothing/wrists.

Operational Protocol: The "Zero-Static" Weighing Method

Objective: Transfer Cbz-3,4-Dimethyl-L-Phenylalanine without aerosolization or cross-contamination.

Phase A: Preparation
  • Equip PPE: Don lab coat, goggles, and double nitrile gloves.

  • Ionization (Crucial Step): Place an anti-static gun or a benchtop ionizer inside the fume hood.

    • Scientific Logic:[1][2] Friction from the spatula against the bottle threads generates triboelectric charge, causing the powder to repel and disperse. Neutralizing this charge prevents "powder jumping."

  • Staging: Place the receiving vessel (flask/tube) and the source bottle in the hood. Ensure the balance is leveled.

Phase B: The Transfer
  • Pre-Weigh Check: Inspect the source bottle. If the powder clings to the glass walls, static charge is high. Use the anti-static gun on the outside of the bottle before opening.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula. Avoid plastic scoops, which generate high static.

  • The Transfer:

    • Open the bottle inside the hood.

    • Transfer slowly. If powder adheres to the spatula, do not flick it. Tap the spatula gently against the inner wall of the receiving vessel.

  • Immediate Solubilization: Add the solvent (DMF/DCM) immediately after weighing to trap the dust in the liquid phase.

Phase C: Decontamination
  • Wipe Down: Use a wet wipe (isopropanol or water) to clean the balance area. Dry wiping generates more static.

  • Glove Check: Inspect outer gloves for white residue. If found, do not touch your face/phone. Strip outer gloves into the hood waste container.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the critical control points (CCPs) where exposure risk is highest.

G cluster_hood Engineering Control: Fume Hood Zone Start Storage (4°C, Desiccated) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve StaticCheck Static Control (Ionizer/Anti-Static Gun) PPE->StaticCheck Prepare Workspace Weighing Weighing (Fume Hood Only) StaticCheck->Weighing Neutralize Charge Solubilization Solubilization (Solvent Hazard Active) Weighing->Solubilization Add Solvent (DMF/DCM) Waste Disposal (Solid Organic Waste) Solubilization->Waste Reaction/Cleanup

Figure 1: Operational workflow emphasizing the containment zone (Fume Hood) and the critical static control step prior to weighing.

Emergency & Disposal Procedures

Accidental Exposure[3]
  • Inhalation: Move to fresh air immediately. The Cbz group is stable, but high dust load can cause mechanical irritation.

  • Skin Contact (Solid): Wash with soap and water.

  • Skin Contact (Solution): DO NOT use organic solvents (ethanol/acetone) to wash skin; this increases absorption. Flush with water for 15 minutes.

  • Eye Contact: Flush with eyewash for 15 minutes. Hold eyelids open to ensure particulate removal.

Waste Disposal[4][5]
  • Solid Waste: Discard contaminated gloves, weighing boats, and paper towels into Solid Hazardous Waste .

  • Liquid Waste: Solutions containing Cbz-3,4-Dimethyl-L-Phenylalanine must be segregated into Halogenated (if DCM used) or Non-Halogenated (if DMF used) organic waste streams.

  • Labeling: Clearly label waste tags with the full chemical name. Do not use abbreviations like "Cbz-Phe-Analog" as this complicates downstream safety classification.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[5][Link]

Sources

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